1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDDBJMCPRNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958026 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36817-57-9 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC176366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and materials science. The document details the core synthesis pathway, including reaction mechanisms, experimental protocols, and quantitative data to support reproducibility and further investigation.
Introduction
This compound, also known as N-(2-ethoxyphenyl)maleimide, belongs to the class of N-substituted maleimides. These compounds are characterized by a pyrrole-2,5-dione heterocyclic core and a substituent attached to the nitrogen atom. The maleimide moiety is a versatile functional group, known for its reactivity in various chemical transformations, including Diels-Alder reactions, Michael additions, and polymerizations. The specific properties endowed by the 2-ethoxyphenyl substituent make this compound a valuable building block in the development of novel therapeutic agents and functional materials.
Core Synthesis Pathway
The most prevalent and well-established method for the synthesis of this compound is a two-step process. This pathway involves the initial formation of an intermediate, N-(2-ethoxyphenyl)maleanilic acid, followed by a cyclization reaction to yield the final product.
Step 1: Synthesis of N-(2-ethoxyphenyl)maleanilic Acid
The first step is the acylation of 2-ethoxyaniline with maleic anhydride. This reaction proceeds via a nucleophilic attack of the primary amine of 2-ethoxyaniline on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding maleanilic acid intermediate. This reaction is typically carried out at or below room temperature in an appropriate aprotic solvent.
Step 2: Cyclization to this compound
The second step involves the dehydration and cyclization of the N-(2-ethoxyphenyl)maleanilic acid intermediate to form the maleimide ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically sodium acetate. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, leading to the closure of the five-membered ring and elimination of acetic acid.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous N-substituted maleimides and can be adapted for the synthesis of this compound.
Synthesis of N-(2-ethoxyphenyl)maleanilic Acid
Materials:
-
2-Ethoxyaniline
-
Maleic anhydride
-
Anhydrous diethyl ether (or other suitable aprotic solvent like THF or acetone)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether.
-
To this solution, add a solution of 2-ethoxyaniline (1.0 equivalent) in anhydrous diethyl ether dropwise at room temperature with continuous stirring.
-
Upon addition, a precipitate of N-(2-ethoxyphenyl)maleanilic acid will form.
-
Continue stirring the suspension at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
The resulting white to off-white solid can be dried under vacuum and is typically of sufficient purity for the next step.
Synthesis of this compound
Materials:
-
N-(2-ethoxyphenyl)maleanilic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, create a slurry of N-(2-ethoxyphenyl)maleanilic acid (1.0 equivalent) and anhydrous sodium acetate (0.1-0.5 equivalents) in acetic anhydride (excess, acts as both reagent and solvent).
-
Heat the mixture with stirring to 60-80°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Stir the suspension vigorously for a few minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that specific yields and melting points can vary depending on the reaction scale and purification efficiency.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 | Colorless to yellow liquid | -2 to 0 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | White crystalline solid | 52-55 |
| N-(2-ethoxyphenyl)maleanilic acid | C₁₂H₁₃NO₄ | 235.24 | White to off-white solid | Not available |
| This compound | C₁₂H₁₁NO₃ | 217.22 | Yellowish solid | Not available |
Visualization of Synthesis Pathway and Workflow
Synthesis Pathway
The overall two-step synthesis pathway for this compound is depicted below.
Caption: Two-step synthesis of this compound.
Experimental Workflow
The general laboratory workflow for the synthesis and purification of the target compound is outlined in the following diagram.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound is a straightforward and efficient two-step process that is accessible in a standard laboratory setting. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable compound for further application in drug discovery and materials science. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and logical guide for the practical execution of this synthesis.
physicochemical properties of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide on 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Physicochemical Properties
This compound, also known as N-(2-ethoxyphenyl)maleimide, is a derivative of maleimide, a core structure found in many biologically active compounds.[1][2] Its fundamental properties are summarized below.
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 133137-34-5 | [3][4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [4][5] |
| Molecular Weight | 217.22 g/mol | [4] |
| IUPAC Name | 1-(2-ethoxyphenyl)pyrrole-2,5-dione | [6] |
| Synonyms | AKOS MSC-0077, ASISCHEM C66323 |[4] |
Table 2: Physical and Chemical Data of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 108-110 °C | [4] |
| Boiling Point | Data not specified, but available. | [4][7] |
| Solubility | Soluble in ethyl acetate. | [4] |
| Appearance | Data not specified. Related compounds are yellow crystals. |[8] |
Synthesis and Characterization
While a specific protocol for this compound is not detailed in the provided search results, a general and widely used method for synthesizing N-substituted pyrrole-2,5-dione derivatives involves the reaction of a primary amine with maleic anhydride.
General Experimental Protocol: Synthesis
A common synthetic route involves the condensation of 2-ethoxyaniline with maleic anhydride in a suitable solvent, such as glacial acetic acid.[1]
-
Reaction Setup: An equimolar solution of 2-ethoxyaniline and maleic anhydride is prepared in glacial acetic acid.
-
Reflux: The reaction mixture is refluxed for 2-3 hours.[1]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.[1]
-
Isolation: Upon completion, the reaction mixture is cooled and poured into crushed ice.[1]
-
Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and dried under a vacuum to yield the final product.[1]
Caption: Proposed workflow for the synthesis of this compound.
Characterization Methods
The structural confirmation of synthesized pyrrole-2,5-dione derivatives is typically achieved using a combination of spectroscopic techniques.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the dione.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to confirm the chemical structure, including the arrangement of protons and carbon atoms on the aromatic and pyrrole rings.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][10]
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the calculated values for the molecular formula.[9]
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrole-2,5-dione are recognized for a wide spectrum of pharmacological activities.[8] This class of compounds has demonstrated potential as anti-inflammatory, antimicrobial, antitumor, and cholesterol-lowering agents.[8][11][12]
Anti-inflammatory and Cholesterol-Lowering Effects
Research into related 1H-pyrrole-2,5-dione derivatives has shown their potential as cholesterol absorption inhibitors.[11] One study indicated that a potent derivative could suppress lipid accumulation in macrophages, thereby inhibiting the formation of foam cells, a key event in the development of atherosclerosis.[11] This activity was accompanied by a reduction in the secretion of inflammatory markers such as TNF-α and reactive oxygen species (ROS).[11]
Many anti-inflammatory effects of pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[13][14] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (like PGE2), which are pro-inflammatory signaling molecules.[8] By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.
Caption: Inhibition of the COX-2 inflammatory pathway by 1H-pyrrole-2,5-dione derivatives.
Other Potential Applications
The pyrrole-2,5-dione scaffold is present in compounds with a diverse range of other biological activities, including:
References
- 1. cibtech.org [cibtech.org]
- 2. 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 133137-34-5 [m.chemicalbook.com]
- 4. This compound | 133137-34-5 [amp.chemicalbook.com]
- 5. m.molbase.com [m.molbase.com]
- 6. 36817-57-9|this compound|BLDpharm [bldpharm.com]
- 7. This compound CAS#: 133137-34-5 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. 1H-Pyrrole-2,5-dione [webbook.nist.gov]
- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
Unveiling the Core Mechanism of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, a promising small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, cell biology, and medicinal chemistry.
Executive Summary
This compound, a member of the N-substituted maleimide class of compounds, primarily functions as a potent inhibitor of cholesterol absorption. Its mechanism of action extends to significant anti-inflammatory and antioxidant effects. By mitigating lipid accumulation in macrophages, a key event in the formation of atherosclerotic plaques, this compound presents a compelling profile for the potential treatment of cardiovascular diseases. Furthermore, its ability to suppress the release of inflammatory markers and reduce oxidative stress underscores its multifaceted therapeutic promise.
Core Mechanism of Action: Inhibition of Cholesterol Absorption and Anti-Inflammatory Effects
The principal mechanism of action of this compound and its analogues revolves around the inhibition of cholesterol uptake, which in turn suppresses the formation of foam cells—macrophages laden with lipids that are a hallmark of atherosclerosis. This activity is complemented by a direct impact on inflammatory and oxidative stress pathways.
A pivotal study on a series of 1H-pyrrole-2,5-dione derivatives identified a lead compound, referred to as compound 20, which exhibited superior in vitro cholesterol absorption inhibitory activity compared to the established drug ezetimibe. This class of compounds has been shown to effectively inhibit the accumulation of lipids within macrophages.[1]
Beyond its effects on cholesterol metabolism, this class of compounds demonstrates significant anti-inflammatory properties. Treatment with these derivatives leads to a concentration-dependent reduction in the secretion of key inflammatory and oxidative stress markers, including:
-
Lactate Dehydrogenase (LDH): A marker of cell damage and death.
-
Malondialdehyde (MDA): An indicator of lipid peroxidation and oxidative stress.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Reactive Oxygen Species (ROS): Highly reactive molecules that can damage cells.[1]
The collective action of inhibiting cholesterol uptake and suppressing inflammatory responses suggests a synergistic approach to combating the progression of atherosclerosis.
Quantitative Data
| Parameter | Compound Class | Value | Cell Line | Reference |
| Cholesterol Absorption Inhibition | 1H-pyrrole-2,5-dione derivative | Stronger than Ezetimibe | RAW264.7 | [1] |
| Cytotoxicity (LDH release) | 1H-pyrrole-2,5-dione derivative | Concentration-dependent reduction | RAW264.7 | [1] |
| Lipid Peroxidation (MDA levels) | 1H-pyrrole-2,5-dione derivative | Concentration-dependent reduction | RAW264.7 | [1] |
| TNF-α Secretion | 1H-pyrrole-2,5-dione derivative | Concentration-dependent reduction | RAW264.7 | [1] |
| Intracellular ROS Levels | 1H-pyrrole-2,5-dione derivative | Concentration-dependent reduction | RAW264.7 | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound involves the modulation of interconnected cellular pathways related to cholesterol metabolism and inflammation.
The experimental workflow to elucidate this mechanism typically involves a series of in vitro cell-based assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cholesterol Uptake Assay in RAW264.7 Macrophages
Objective: To quantify the inhibitory effect of the compound on cholesterol uptake by macrophages.
Materials:
-
RAW264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
NBD-cholesterol (fluorescently labeled cholesterol)
-
Test compound (this compound)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and allow to adhere overnight.
-
Wash the cells with serum-free DMEM.
-
Treat the cells with varying concentrations of the test compound or vehicle control in serum-free DMEM containing 5 µg/mL NBD-cholesterol.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with PBS (Phosphate-Buffered Saline).
-
Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.[2]
-
The reduction in fluorescence intensity in treated cells compared to control cells indicates the inhibition of cholesterol uptake.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Objective: To assess the cytoprotective effect of the compound by measuring the release of LDH from damaged cells.
Materials:
-
RAW264.7 macrophage cells
-
DMEM with 10% FBS
-
Test compound
-
LPS (Lipopolysaccharide) to induce cell damage
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compound for 2 hours.
-
Induce cytotoxicity by adding LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.[3][4][5][6][7]
MDA (Malondialdehyde) Assay for Lipid Peroxidation
Objective: To measure the antioxidant effect of the compound by quantifying the levels of MDA, a marker of lipid peroxidation.
Materials:
-
RAW264.7 cells
-
Test compound
-
LPS
-
MDA assay kit (TBARS-based)
-
Cell lysis buffer
-
Microcentrifuge tubes
-
Spectrophotometer
Protocol:
-
Culture and treat RAW264.7 cells with the test compound and LPS as described in the LDH assay protocol.
-
After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the cell lysate at 13,000 x g for 10 minutes to remove insoluble material.
-
To 200 µL of the supernatant, add 600 µL of the TBA (Thiobarbituric Acid) solution.
-
Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice for 10 minutes.
-
Pipette 200 µL of the reaction mixture into a 96-well plate.
-
Measure the absorbance at 532 nm. The MDA concentration is determined by comparison with a standard curve.[8][9][10][11]
TNF-α (Tumor Necrosis Factor-alpha) ELISA
Objective: To quantify the anti-inflammatory effect of the compound by measuring the secretion of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW264.7 cells
-
Test compound
-
LPS
-
Human or mouse TNF-α ELISA kit
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Culture and treat RAW264.7 cells with the test compound and LPS as described previously.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for TNF-α. b. Adding the cell culture supernatants and standards to the wells and incubating. c. Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Adding a substrate that is converted by the enzyme to a colored product. e. Stopping the reaction and measuring the absorbance at 450 nm.[12][13][14][15]
-
The concentration of TNF-α in the samples is determined from a standard curve.
Intracellular ROS (Reactive Oxygen Species) Assay
Objective: To measure the antioxidant activity of the compound by quantifying the levels of intracellular ROS.
Materials:
-
RAW264.7 cells
-
Test compound
-
LPS
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and incubate overnight.
-
Treat the cells with the test compound and LPS as previously described.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[16][17][18][19][20]
-
A decrease in fluorescence in treated cells indicates a reduction in intracellular ROS levels.
Conclusion
This compound represents a promising therapeutic candidate with a dual mechanism of action targeting both cholesterol absorption and inflammation. The experimental framework outlined in this guide provides a robust approach for the continued investigation and characterization of this and related compounds. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of atherosclerosis and other inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. zellx.de [zellx.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bioquochem.com [bioquochem.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of N-(2-ethoxyphenyl)maleimide: Data Unavailability and a Proposed Alternative
Notice to the User: Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available data on the specific biological activity of N-(2-ethoxyphenyl)maleimide . Searches in prominent databases such as PubChem and ChEMBL, as well as extensive queries of research articles and patents, yielded no specific studies, quantitative data, experimental protocols, or identified signaling pathways for this particular compound.
While the core request for a technical guide on N-(2-ethoxyphenyl)maleimide cannot be fulfilled due to this absence of information, we have compiled a significant amount of data on the broader class of N-Aryl Maleimides . These compounds share a common structural scaffold and often exhibit related biological activities due to the reactive maleimide moiety.
Therefore, we propose to provide an in-depth technical guide on the biological activity of N-Aryl Maleimides . This guide will adhere to all the specified formatting requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams of relevant signaling pathways, using representative examples from this well-studied class of compounds.
Below is a sample of the proposed guide to illustrate the depth and format of the information that can be provided for the broader class of N-Aryl Maleimides.
Proposed Alternative: An In-depth Technical Guide on the Biological Activity of N-Aryl Maleimides
This guide provides a comprehensive overview of the biological activities of N-Aryl Maleimides, a class of compounds characterized by a reactive maleimide ring attached to an aryl substituent. Their biological effects are primarily driven by the high reactivity of the maleimide group towards sulfhydryl (thiol) groups, leading to the covalent modification of cysteine residues in proteins. This mechanism underlies their diverse activities, including enzyme inhibition and anticancer properties.
Quantitative Data Presentation
The biological activity of N-Aryl Maleimides has been quantified in various studies. The following tables summarize representative data for different derivatives, showcasing their potency against various biological targets.
Table 1: Anticancer Activity of Representative N-Aryl Maleimide Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-substituted maleimide 4a | MCF-7 (Breast Cancer) | MTT Assay | 16.94 | [1] |
| Indole-substituted maleimide 4b | MCF-7 (Breast Cancer) | MTT Assay | 16.80 | [1] |
| Indole-substituted maleimide 5d | MCF-7 (Breast Cancer) | MTT Assay | 29.28 | [1] |
| Indole-substituted maleimide 4a | MDA-MB-231 (Breast Cancer) | MTT Assay | 12.95 | [1] |
Table 2: Antimicrobial Activity of Representative N-Aryl Maleimide Derivatives
| Compound/Derivative | Organism | Assay Type | MIC (µg/mL) | Reference |
| N-butyl-maleimide | Various Fungi | Broth Dilution | 0.48–15.63 | |
| N-(4-phenylbutyl)-maleimide | Various Fungi | Broth Dilution | 0.48–15.63 |
Experimental Protocols
The evaluation of the biological activity of N-Aryl Maleimides involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature.
1. MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The N-Aryl Maleimide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
2. Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., fungi, bacteria) is prepared in a suitable broth.
-
Compound Dilution: The N-Aryl Maleimide derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key concepts related to the biological activity of N-Aryl Maleimides.
References
spectroscopic analysis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of specific experimental data in public literature, this document presents predicted spectroscopic data based on the chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These protocols are founded on standard methodologies for the analysis of small organic molecules, particularly N-aryl maleimides.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₃
-
Molecular Weight: 217.22 g/mol
-
CAS Number: 133137-34-5
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 4H | Ar-H |
| 6.88 | s | 2H | -CH=CH- |
| 4.15 | q | 2H | -O-CH ₂-CH₃ |
| 1.45 | t | 3H | -O-CH₂-CH ₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (imide) |
| ~155.0 | Ar-C -O |
| ~134.5 | C H=C H |
| ~130.0 | Ar-C |
| ~128.5 | Ar-C |
| ~121.0 | Ar-C |
| ~120.0 | Ar-C-N |
| ~112.0 | Ar-C |
| ~64.5 | -O-C H₂-CH₃ |
| ~14.8 | -O-CH₂-C H₃ |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (imide, asymmetric) |
| ~1700 | Strong | C=O stretch (imide, symmetric) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O-C stretch (aryl ether) |
| ~830 | Medium | C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 217 | 100 | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M-C₂H₄]⁺ |
| 173 | Moderate | [M-C₂H₅O]⁺ |
| 121 | High | [C₆H₄O-C₂H₅]⁺ |
| 97 | Low | [C₄H₃NO₂]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry, solid sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the NMR spectrum using standard acquisition parameters. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method for acquiring an FT-IR spectrum.[1][2]
-
Sample Preparation:
-
Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[3]
-
Place a single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.
-
Using a pipette, apply one or two drops of the sample solution to the center of the salt plate.
-
Allow the solvent to completely evaporate, leaving a thin, even film of the solid compound on the plate.[1][2]
-
-
Instrumental Analysis:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If the signal is too weak, add another drop of the sample solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum. If the signal is too strong, clean the plate and prepare a more dilute solution.[1]
-
Mass Spectrometry (MS)
This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.[4][5]
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the high-vacuum source of the mass spectrometer.
-
-
Ionization and Analysis:
-
Gently heat the probe to volatilize the sample into the ion source.
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][6]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.[7]
-
Workflow and Logical Diagrams
Synthesis Workflow
The following diagram illustrates a typical synthetic route for N-aryl maleimides, which is applicable to the synthesis of this compound.[8]
Spectroscopic Analysis Workflow
This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of the target compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. rroij.com [rroij.com]
- 8. cibtech.org [cibtech.org]
In-Depth Technical Guide: Structure Elucidation and Characterization of CAS 133137-34-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure elucidation and characterization of the chemical compound identified by CAS number 133137-34-5. The correct chemical name for this substance is 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione . This document details the synthetic methodology, spectroscopic and spectrometric characterization, and potential biological significance of this compound, with a focus on its classification within the broader family of pyrrole-2,5-dione derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anxiolytic, and cholesterol absorption inhibitory properties.
Chemical Structure and Properties
The compound with CAS number 133137-34-5 is an N-substituted maleimide derivative. The core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide ring, attached to a 2-ethoxyphenyl group via the nitrogen atom.
Molecular Formula: C₁₂H₁₁NO₃[1]
Molecular Weight: 217.22 g/mol [1]
Chemical Structure:
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a well-established method for the preparation of N-aryl maleimides: the condensation of an aniline derivative with maleic anhydride, followed by cyclization. While a specific protocol for the 2-ethoxy derivative is not extensively detailed in the available literature, the following procedure is based on the synthesis of the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and is expected to yield the target compound.[2]
General Experimental Protocol: Synthesis of N-Aryl Maleimides
This protocol describes a two-step, one-pot synthesis. The first step is the formation of the maleamic acid intermediate, and the second is the dehydrative cyclization to the maleimide.
Materials:
-
2-Ethoxyaniline
-
Maleic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Diethyl Ether
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar quantities of 2-ethoxyaniline and maleic anhydride in glacial acetic acid.
-
Formation of Maleamic Acid: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the reaction mixture, add a catalytic amount of anhydrous sodium acetate. Heat the mixture to reflux and maintain for 2-3 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Structure Elucidation and Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 4H | Aromatic protons (C₆H₄) |
| ~6.8 | s | 2H | Olefinic protons (CH=CH) |
| ~4.1 | q | 2H | Methylene protons (O-CH₂-CH₃) |
| ~1.4 | t | 3H | Methyl protons (O-CH₂-CH₃) |
Table 2: Predicted ¹³C-NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbons (C=O) |
| ~155 | Aromatic carbon (C-O) |
| ~134 | Olefinic carbons (CH=CH) |
| ~120-130 | Aromatic carbons (C₆H₄) |
| ~112 | Aromatic carbon |
| ~64 | Methylene carbon (O-CH₂) |
| ~15 | Methyl carbon (CH₃) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| Electron Ionization (EI) | 217 | [M]⁺ (Molecular Ion) |
Potential Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide range of pharmacological activities, with anti-inflammatory effects being one of the most prominent. These compounds have been reported to inhibit the production of pro-inflammatory mediators.[4] One of the key mechanisms underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.
Postulated Anti-Inflammatory Signaling Pathway
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a pyrrole-2,5-dione derivative.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by CAS 133137-34-5.
Conclusion
The compound with CAS 133137-34-5, identified as this compound, is a member of the pharmacologically relevant N-substituted maleimide family. Its structure can be reliably elucidated through standard spectroscopic and spectrometric methods, and it can be synthesized via a straightforward condensation reaction. The structural motifs present in this molecule suggest a potential for biological activity, particularly in the context of anti-inflammatory pathways. This technical guide provides a foundational understanding for researchers and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related compounds. Further investigation is warranted to fully characterize its biological profile and therapeutic potential.
References
Potential Therapeutic Targets of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: An In-depth Technical Guide
Disclaimer: Scientific literature extensively covers the biological activities of the broader class of 1H-pyrrole-2,5-dione (maleimide) derivatives. However, specific research on 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is limited. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the activities of structurally related N-substituted maleimides. The information presented should be considered as a theoretical framework for future research on this specific compound.
Introduction
This compound, also known as N-(2-ethoxyphenyl)maleimide, belongs to the N-substituted maleimide class of compounds. The maleimide scaffold is a recurring motif in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a 2-ethoxyphenyl group at the nitrogen atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for drug discovery and development. This document provides a comprehensive overview of the potential therapeutic targets of this compound, based on the known mechanisms of action of related compounds.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| CAS Number | 133137-34-5 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of other N-substituted maleimides, this compound could potentially target a range of proteins and signaling pathways involved in various diseases.
Anti-inflammatory Activity
N-substituted maleimides have been reported to exhibit anti-inflammatory properties primarily through the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Some N-phenylmaleimide derivatives have shown inhibitory activity against COX enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.
-
Myeloperoxidase (MPO) Activation: Certain N-phenylmaleimide derivatives have been found to increase the activity of myeloperoxidase (MPO), an enzyme involved in the innate immune response.[1] While seemingly counterintuitive, modulation of MPO activity could be a therapeutic strategy in specific inflammatory contexts.
Potential Signaling Pathway:
Caption: Potential inhibition of the cyclooxygenase pathway.
Anticancer Activity
The maleimide scaffold is present in several compounds with demonstrated anticancer activity. The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes in cancer cell proliferation.
-
Topoisomerase II Inhibition: Maleimide and its derivatives have been identified as catalytic inhibitors of human topoisomerase IIα, an enzyme essential for DNA replication and cell division in cancer cells.[2]
-
Induction of Apoptosis: Some novel maleimide derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for their cytotoxic effects.[3]
Potential Experimental Workflow for Anticancer Screening:
Caption: Workflow for evaluating anticancer potential.
Experimental Protocols
As specific experimental data for this compound is not available, this section provides generalized protocols for the synthesis and biological evaluation of N-substituted maleimides, adapted from literature on similar compounds.
General Synthesis of N-substituted Maleimides
N-substituted maleimides are typically synthesized through a two-step process involving the formation of a maleanilic acid intermediate followed by cyclodehydration.[4]
-
Step 1: Synthesis of N-(2-ethoxyphenyl)maleanilic acid
-
Dissolve maleic anhydride in a suitable solvent (e.g., acetone or diethyl ether).
-
Add an equimolar amount of 2-ethoxyaniline to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting precipitate of N-(2-ethoxyphenyl)maleanilic acid is collected by filtration and dried.
-
-
Step 2: Cyclodehydration to form this compound
-
Dissolve the N-(2-ethoxyphenyl)maleanilic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture under reflux until a color change is observed.
-
Cool the reaction mixture and pour it into ice-water with vigorous stirring.
-
The precipitated this compound is collected by filtration, dried, and can be further purified by recrystallization.
-
Synthesis Workflow:
Caption: General synthesis of N-substituted maleimides.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented biological activities of the N-substituted maleimide class of compounds provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. In vitro and in vivo studies are necessary to elucidate its precise mechanisms of action, identify its specific molecular targets, and assess its efficacy and safety in relevant disease models. The structure-activity relationship studies of a series of N-substituted phenylmaleimides with varying substituents on the phenyl ring would also be valuable in optimizing the therapeutic potential of this chemical scaffold.
References
- 1. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
In Silico Modeling of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione Interactions: A Technical Guide
This technical whitepaper provides a detailed guide for researchers, scientists, and drug development professionals on conducting in silico modeling of the interactions of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. The methodologies outlined herein are based on successful studies of similar pyrrole-2,5-dione analogs and their interactions with various biological targets.
Introduction to 1H-pyrrole-2,5-dione Derivatives
The 1H-pyrrole-2,5-dione scaffold, also known as the maleimide ring, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2] In silico modeling techniques, such as molecular docking and molecular dynamics, are crucial for elucidating the potential mechanisms of action, identifying molecular targets, and guiding the rational design of new therapeutic agents based on this scaffold.[3][4]
Potential Biological Targets for In Silico Investigation
Based on studies of analogous compounds, several protein targets are of high interest for investigating the interactions of this compound. These include:
-
Cyclooxygenase-2 (COX-2): Many 1H-pyrrole-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors, suggesting a role in anti-inflammatory pathways.[3][5]
-
Tyrosine Kinases (e.g., EGFR, VEGFR2): Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors, indicating a potential anticancer activity through interference with cell signaling pathways.[6][7]
-
Monoamine Oxidase (MAO): Pyrrole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders.[4]
-
Tubulin: Pyrrole-based compounds have been shown to target the colchicine-binding site of tubulin, leading to the disruption of microtubule dynamics and inducing apoptosis in cancer cells.[8]
-
Cholesterol Absorption Inhibition: Some 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors, indicating a potential role in managing hyperlipidemia and atherosclerosis.[9]
In Silico Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding binding modes and estimating binding affinities.
Protocol:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., COX-2, EGFR, MAO-A) from the Protein Data Bank (PDB).
-
Remove all heteroatoms, including water molecules and co-crystallized ligands.[10]
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite.
-
-
Ligand Preparation:
-
Construct the 3D structure of this compound using a chemical drawing tool.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.
-
Perform the docking simulation using software such as AutoDock, Glide, or GOLD.
-
Analyze the resulting docking poses based on their predicted binding energies and interactions with key amino acid residues in the active site.[4]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a solvated environment.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the convergence of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Data Presentation
Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues | Hydrogen Bonds |
| COX-2 | 5KIR | -9.8 | 0.15 | Arg120, Tyr355, Ser530 | 2 |
| EGFR | 2GS2 | -8.5 | 1.2 | Met793, Leu718, Gly796 | 1 |
| MAO-A | 2Z5Y | -7.9 | 3.5 | Tyr407, Tyr444, Phe208 | 0 |
| Tubulin | 1SA0 | -8.2 | 2.1 | Cys241, Leu248, Ala316 | 1 |
Table 2: Hypothetical Molecular Dynamics Simulation Data (100 ns)
| Complex | Average RMSD (Å) | Average RMSF (Å) | Binding Free Energy (MM/PBSA) (kcal/mol) |
| COX-2 - Ligand | 1.5 ± 0.3 | 0.8 ± 0.2 | -35.6 ± 4.2 |
| EGFR - Ligand | 2.1 ± 0.5 | 1.2 ± 0.4 | -28.9 ± 5.1 |
| MAO-A - Ligand | 1.8 ± 0.4 | 1.0 ± 0.3 | -25.3 ± 4.8 |
| Tubulin - Ligand | 1.9 ± 0.6 | 1.1 ± 0.3 | -30.1 ± 5.5 |
Visualization of Workflows and Pathways
Visual representations are essential for understanding complex processes and relationships in in silico modeling.
Experimental Workflow
Caption: In silico drug discovery workflow.
Potential Signaling Pathway Inhibition
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Genesis and Evolution of Pyrrole-2,5-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-2,5-dione, commonly known by its trivial name maleimide, and its derivatives represent a cornerstone in the fields of organic chemistry, materials science, and particularly in the realm of bioconjugation and drug development. The unique reactivity of the maleimide ring, characterized by its electron-deficient double bond, has rendered it an invaluable tool for the selective modification of biomolecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of pyrrole-2,5-dione derivatives, with a focus on their pivotal role in modern therapeutics.
A Historical Overview: From Discovery to Bioconjugation Staple
The journey of pyrrole-2,5-dione derivatives began with the synthesis of the parent maleimide. Early methods involved the reaction of maleic anhydride with urea, followed by thermal decomposition of the intermediate N-carbamoylmaleimide[1][2]. Another classical approach involves the dehydration of maleamic acid, which is formed from the reaction of maleic anhydride with ammonia.
A significant milestone in the synthesis of substituted pyrroles, which laid the groundwork for many heterocyclic compounds, was the Paal-Knorr synthesis , first reported in 1884. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring[3][4][5]. While not a direct synthesis of pyrrole-2,5-diones, the principles of this reaction were fundamental to the development of synthetic routes for a wide array of pyrrole-based heterocycles.
The true potential of pyrrole-2,5-dione derivatives in the life sciences began to be realized with the exploration of their reactivity. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring makes it a highly reactive Michael acceptor, particularly towards soft nucleophiles like thiols. This specific and efficient reactivity forms the basis of its widespread use in bioconjugation.
The advent of antibody-drug conjugates (ADCs) marked a turning point for the application of maleimide chemistry in medicine. The ability to selectively conjugate potent cytotoxic drugs to monoclonal antibodies via stable thioether linkages, formed by the reaction of a maleimide-functionalized linker with cysteine residues on the antibody, has revolutionized targeted cancer therapy[6][][8].
Synthetic Methodologies
The synthesis of pyrrole-2,5-dione derivatives has evolved to encompass a variety of methods, each with its own advantages and applications.
Synthesis of N-Substituted Maleimides from Maleic Anhydride
This is the most common and direct method for the preparation of N-substituted maleimides. The reaction proceeds in two steps:
-
Formation of the Maleamic Acid: Maleic anhydride reacts with a primary amine at room temperature to form the corresponding N-substituted maleamic acid.
-
Cyclodehydration: The maleamic acid is then cyclized to the maleimide, typically by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate[9][10].
Experimental Protocol: Synthesis of N-Phenylmaleimide [10]
-
Step 1: Maleanilic Acid Formation
-
Dissolve maleic anhydride (2 moles) in ethyl ether (2.5 L) in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Slowly add a solution of aniline (2 moles) in ether (200 mL) through the dropping funnel.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Cool the mixture to 15-20°C and collect the maleanilic acid product by suction filtration. The product is a fine, cream-colored powder.
-
-
Step 2: N-Phenylmaleimide Formation
-
In an Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).
-
Add the maleanilic acid (316 g) from the previous step.
-
Heat the suspension on a steam bath for 30 minutes with swirling to dissolve the solids.
-
Cool the reaction mixture and pour it into ice water (1.3 L).
-
Collect the precipitated N-phenylmaleimide by suction filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from cyclohexane to yield canary-yellow needles.
-
Paal-Knorr Synthesis of Pyrroles
While not a direct route to pyrrole-2,5-diones, the Paal-Knorr synthesis is a fundamental method for creating the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This reaction is often catalyzed by acid and can be performed under various conditions, including conventional heating and microwave irradiation[3][11][12][13][14][15][16].
Experimental Protocol: Microscale Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [11]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 15 minutes.
-
Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture.
-
Table 1: Yields of Paal-Knorr Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole in Different Solvents [16]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 100 | 0.5 | 95 |
| Methanol | 65 | 9 | 95 |
| Ethanol | 78 | 5 | 93 |
| Acetonitrile | 81 | 7 | 92 |
| Dichloromethane | 40 | 10 | 90 |
| Ethyl acetate | 77 | 8 | 90 |
| THF | 66 | 9 | 89 |
| Toluene | 110 | 6 | 85 |
| Dioxane | 101 | 7 | 80 |
| Hexane | 69 | 10 | 75 |
| None | 25 | 24 | 25 |
Key Reactions and Mechanisms
The utility of pyrrole-2,5-dione derivatives in drug development is primarily due to two key reactions: the Michael addition and the Diels-Alder reaction.
Michael Addition of Thiols
The reaction of a maleimide with a thiol is a highly efficient and selective Michael addition that forms a stable thioether bond. This reaction is the cornerstone of maleimide-based bioconjugation[17].
The reaction is highly dependent on pH. At a pH between 6.5 and 7.5, the reaction is highly specific for thiols over other nucleophilic groups like amines. The rate of reaction with thiols at pH 7 is approximately 1,000 times faster than with amines[17].
Experimental Protocol: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry [6][18]
-
Step 1: Antibody Reduction
-
Prepare an antibody solution (e.g., 10 mg/mL).
-
Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent determines the number of reduced disulfides.
-
Incubate the mixture at 37°C for 30-120 minutes.
-
Remove the excess reducing agent using a desalting column or ultrafiltration.
-
-
Step 2: Conjugation
-
Prepare a solution of the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC using chromatography to remove unconjugated drug-linker and other impurities.
-
N-R' =OO=
]; Intermediate [label=<
N-R' =OO= S-R
]; Product [label=<
N-R' =OO= S-R
];
Thiol -> Thiolate [label="Deprotonation"]; Thiolate -> Maleimide [label="Nucleophilic Attack"]; Maleimide -> Intermediate; Intermediate -> Product [label="Protonation"]; } end_dot Caption: General workflow for ADC synthesis.
Applications in Drug Development
The unique reactivity and favorable physicochemical properties of pyrrole-2,5-dione derivatives have led to their widespread application in drug development, particularly as inhibitors of various enzymes and as key components of bioconjugates.
Kinase Inhibition
Pyrrole-2,5-dione derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders.
GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with conditions like Alzheimer's disease, bipolar disorder, and cancer. Several maleimide-based compounds have been developed as potent GSK-3 inhibitors[19][20][21][22][23].
Table 2: IC50 Values of Maleimide-Based GSK-3β Inhibitors [19][20]
| Compound | Modification | IC50 (nM) |
| 10a | Ethyl group on indole N, F at C5 | 1.70 |
| 10b | Methyl group on indole N, F at C5 | 45.6 |
| 10c | Propyl group on indole N, F at C5 | 63.9 |
| 2 | Hydroxyethyl at C5 of indole | 21 |
| 3 | F at C5 of indole | ~5 |
| 4 | Hydroxypropyl at C5 of indole | ~15 |
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some heterocyclic compounds, including those with structural similarities to pyrrole derivatives, have been shown to inhibit the NF-κB signaling pathway[24][25].
Antibody-Drug Conjugates (ADCs)
As previously mentioned, the most significant application of pyrrole-2,5-dione derivatives in modern medicine is in the construction of ADCs. The stability of the thioether linkage formed between the maleimide and a cysteine residue is crucial for the efficacy and safety of the ADC. However, this linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. To address this, strategies have been developed to promote the hydrolysis of the thiosuccinimide ring to a more stable ring-opened maleamic acid thioether, thus preventing deconjugation[17].
Conclusion
From their initial synthesis to their current role as indispensable tools in drug development, pyrrole-2,5-dione derivatives have had a profound impact on chemical and biomedical sciences. Their unique reactivity, particularly the highly selective Michael addition with thiols, has made them the linker of choice for the construction of sophisticated bioconjugates like ADCs. The ongoing research into novel derivatives and their applications continues to expand the therapeutic potential of this versatile chemical scaffold, promising further advancements in targeted therapies and personalized medicine.
References
- 1. CN108003084A - A kind of synthetic method of maleimide - Google Patents [patents.google.com]
- 2. A Simple and Practical Solvent-Free Preparation of Polymaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. broadpharm.com [broadpharm.com]
- 19. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxicity screening of the novel compound, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related N-substituted aryl maleimides and pyrrole-2,5-dione derivatives to propose a robust screening strategy. This guide covers potential mechanisms of action, detailed experimental protocols for in vitro cytotoxicity assessment, and data presentation strategies. The included diagrams illustrate a typical experimental workflow and a plausible signaling pathway for cytotoxicity induction.
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties[1][2]. The N-substituent on the maleimide ring plays a crucial role in modulating this activity[3]. The title compound, this compound, is an N-aryl maleimide derivative. The introduction of an ethoxy group at the ortho position of the phenyl ring may influence its electronic and steric properties, potentially affecting its biological activity and cytotoxicity profile.
N-aryl maleimides are known to exert cytotoxic effects, often through the induction of apoptosis[4][5]. A primary mechanism involves the reaction of the electrophilic maleimide ring with intracellular thiols, most notably glutathione (GSH)[3][4][5]. Depletion of the cellular GSH pool can disrupt redox homeostasis, leading to oxidative stress and triggering apoptotic cell death[3][5]. This guide outlines a systematic approach to evaluate the cytotoxic potential of this compound.
Postulated Mechanism of Action
The cytotoxicity of N-aryl maleimides is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic thiol groups of cysteine residues in proteins and glutathione[4][5]. This can lead to a cascade of cellular events, as depicted in the signaling pathway diagram below.
Experimental Protocols
A tiered approach is recommended for the preliminary cytotoxicity screening, starting with general cell viability assays and progressing to more specific mechanistic studies.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. It is also crucial to include a non-cancerous cell line to evaluate selectivity.
Table 1: Suggested Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Justification |
| HCT116 | Colon Carcinoma | Commonly used, well-characterized p53 wild-type line. |
| A549 | Lung Carcinoma | Representative of a prevalent and often drug-resistant cancer. |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| HeLa | Cervical Cancer | A robust and widely used cancer cell line. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity.[6] |
Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on positive and negative controls.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in tables for clear comparison. The following table is a template based on data for related pyrrole-2,5-dione derivatives.
Table 2: Exemplar In Vitro Cytotoxicity Data (IC50 in µM)
| Compound ID | N-Substituent | HCT116 | A549 | MCF-7 | HeLa | HEK293 |
| 1 | 2-ethoxyphenyl | TBD | TBD | TBD | TBD | TBD |
| Ref. A | 3,4-dimethyl-N-(4-chlorophenyl) | >100[7] | - | - | - | - |
| Ref. B | Xylogonone acid A | 3.76[8] | 72.43[8] | - | - | - |
| Ref. C | Xylogonone acid B | 7.97[8] | 68.46[8] | - | - | - |
| Ref. D | 1d (a 5-hydroxy-1H-pyrrol-2(5H)-one) | Potent[9] | - | - | Potent[9] | - |
TBD: To be determined. Note: Data for reference compounds are from different studies and may not be directly comparable due to varying experimental conditions.
Experimental Workflow Visualization
The overall workflow for the preliminary cytotoxicity screening can be visualized as follows:
References
- 1. cibtech.org [cibtech.org]
- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Ethoxyphenyl-Pyrrole-diones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure-activity relationships (SAR) of ethoxyphenyl-pyrrole-dione derivatives. The pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of an ethoxyphenyl moiety has been explored to modulate the pharmacological properties of these compounds, leading to the identification of potent agents with potential therapeutic applications. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes important concepts to aid in the rational design of novel ethoxyphenyl-pyrrole-dione-based drug candidates.
Core Scaffold and Pharmacological Significance
The core structure of the compounds discussed in this guide is the 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-ethoxyphenyl)maleimide. The maleimide ring is a reactive Michael acceptor and can engage in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity has been exploited in the design of enzyme inhibitors and other targeted therapies. The ethoxyphenyl group, on the other hand, is a common substituent in drug molecules that can influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding.
Anticancer Activity of N-Aryl Imide Derivatives
While specific SAR studies on a broad series of ethoxyphenyl-pyrrole-diones are not extensively documented in publicly available literature, the anti-proliferative activities of related N-aryl imides have been investigated. For instance, maleopimaric acid N-aryl imides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A significant difference in cytotoxicity was observed between different atropisomers (rotational isomers) of these compounds, with the R configuration exhibiting greater toxicity. This highlights the importance of stereochemistry in the biological activity of N-aryl imides.
Inhibition of Prostaglandin E2 (PGE2) Production
Derivatives of 1H-pyrrole-2,5-dione have been investigated for their ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. In a study of 3,4-diphenyl-substituted 1H-pyrrole-2,5-diones, the introduction of a sulfamoylphenyl group at the 3-position of the pyrrole-dione ring resulted in potent inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells.
Quantitative Data: Inhibition of PGE2 Production
| Compound ID | Structure | IC50 (µM)[1] |
| 6l | 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | 0.61 |
Note: The table presents a key compound from a study on related pyrrole-dione derivatives, as specific data for a series of ethoxyphenyl-pyrrole-diones is not available.
Experimental Protocol: PGE2 Inhibition Assay[1]
RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS. The cells were pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce PGE2 production. The concentration of PGE2 in the cell culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The IC50 values, representing the concentration of the compound required to inhibit 50% of PGE2 production, were then calculated.
General Synthesis of N-Aryl Maleimides
The synthesis of N-aryl maleimides, including the ethoxyphenyl derivative, is typically achieved through a condensation reaction between maleic anhydride and the corresponding aniline.
Experimental Workflow: Synthesis of N-(4-ethoxyphenyl)maleimide
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the available literature for related N-aryl pyrrole-2,5-diones, the following SAR insights can be inferred and extrapolated for the ethoxyphenyl series:
-
Aromatic Substitution: The nature and position of substituents on the N-phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as sulfamoyl, have been shown to enhance inhibitory activity against PGE2 production.[1]
-
Substitution on the Pyrrole-2,5-dione Ring: Modifications to the maleimide ring itself can modulate activity. For example, substitution at the 3- and 4-positions can lead to potent compounds.
-
Stereochemistry: As demonstrated with maleopimaric acid N-aryl imides, the stereochemistry of the molecule can be a critical determinant of biological activity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of ethoxyphenyl-pyrrole-dione derivatives. This would involve:
-
Variation of substituents on the ethoxyphenyl ring: Introducing additional groups to the ethoxyphenyl moiety to probe the effects on activity and selectivity.
-
Modification of the pyrrole-2,5-dione core: Synthesizing analogs with different substituents at the 3 and 4-positions of the maleimide ring.
-
Exploring different biological targets: Screening the synthesized compounds against a panel of relevant biological targets, such as kinases, proteases, and other enzymes implicated in disease.
This systematic approach will enable the development of a comprehensive SAR for this class of compounds and facilitate the identification of lead candidates for further drug development.
Signaling Pathway Context: Inhibition of Inflammatory Pathways
The inhibition of PGE2 production by pyrrole-dione derivatives places them within the broader context of anti-inflammatory drug discovery. PGE2 is a downstream product of the cyclooxygenase (COX) pathway, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).
By inhibiting the expression or activity of COX-2, ethoxyphenyl-pyrrole-dione derivatives can reduce the production of PGE2, thereby exerting anti-inflammatory effects. This mechanism of action suggests their potential for the treatment of inflammatory diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available research. Further research is required to fully elucidate the structure-activity relationships and therapeutic potential of ethoxyphenyl-pyrrole-diones.
References
Exploring the Antioxidant Potential of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant agents. The pyrrole-2,5-dione (maleimide) scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities. This technical guide explores the potential antioxidant properties of a specific N-aryl maleimide derivative, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. While direct experimental data for this compound is not yet available in public literature, this document will extrapolate from studies on structurally related N-substituted pyrrole-2,5-dione analogs to provide a comprehensive overview of its potential antioxidant capacity, proposed mechanisms of action, and robust methodologies for its evaluation. This guide serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this class of compounds.
Introduction: The Pyrrole-2,5-dione Scaffold as a Source of Antioxidant Activity
The pyrrole-2,5-dione, or maleimide, ring is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Recent studies have highlighted the antioxidant potential of various N-substituted pyrrole-2,5-dione derivatives.[3][4] These compounds are thought to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense pathways.
The antioxidant activity of this class of compounds is often influenced by the nature of the substituent on the nitrogen atom. For N-aryl maleimides, the substitution pattern on the aromatic ring can significantly impact their radical scavenging capabilities and their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical studies, such as Density Functional Theory (DFT), have been employed to correlate electronic properties, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, with the observed antioxidant activity of pyrrole-2,5-dione analogs.[3][4] A lower HOMO-LUMO energy gap is often associated with higher reactivity and greater antioxidant potential.[3]
Given these precedents, this compound, with its electron-donating ethoxy group on the phenyl ring, presents as a compelling candidate for antioxidant activity.
Potential Mechanisms of Antioxidant Action
The antioxidant activity of this compound could be mediated through several mechanisms:
-
Direct Radical Scavenging: The compound may directly interact with and neutralize various reactive oxygen species (ROS) such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), as well as reactive nitrogen species (RNS).
-
Hydrogen Atom Transfer (HAT): The N-aryl moiety could facilitate the donation of a hydrogen atom to a radical species, thereby quenching it.
-
Single Electron Transfer (SET): The compound might donate an electron to reduce a radical species.
-
Modulation of Cellular Antioxidant Pathways: N-aryl maleimides may activate endogenous antioxidant defense mechanisms. A key pathway in cellular redox homeostasis is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes. While not directly studied for this specific compound, related structures have been shown to influence such pathways.[5][6]
Below is a diagram illustrating the potential activation of the Nrf2 pathway.
Caption: Proposed mechanism of Nrf2 pathway activation.
Data Presentation: Hypothetical Antioxidant Activity
To systematically evaluate the antioxidant potential of this compound, a series of in vitro assays would be conducted. The results would be compared against standard antioxidants such as Ascorbic Acid (Vitamin C) and Trolox. The following tables illustrate how such data would be presented.
Table 1: In Vitro Radical Scavenging Activity
| Assay | Test Compound/Standard | IC₅₀ (µg/mL) ± SD |
| DPPH Radical Scavenging | This compound | Data to be determined |
| Ascorbic Acid | Reference value | |
| ABTS Radical Scavenging | This compound | Data to be determined |
| Trolox | Reference value | |
| Superoxide Radical Scavenging | This compound | Data to be determined |
| Quercetin | Reference value | |
| Hydroxyl Radical Scavenging | This compound | Data to be determined |
| Mannitol | Reference value |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the radicals.
Table 2: Metal Chelating and Reducing Power Assays
| Assay | Test Compound/Standard | Absorbance at specified wavelength ± SD |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data to be determined |
| Ascorbic Acid | Reference value | |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | This compound | Data to be determined |
| Uric Acid | Reference value | |
| Ferrous Ion Chelating Activity | This compound | Data to be determined |
| EDTA | Reference value |
Higher absorbance values in FRAP and CUPRAC assays indicate greater reducing power.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following are standard protocols for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a standard.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[7]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay assesses the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure. It typically uses a cell line, such as HepG2 or SH-SY5Y, a fluorescent probe (e.g., DCFH-DA), and a radical initiator.
Protocol:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate them with the test compound and 25 µM DCFH-DA for 1 hour.
-
Remove the media and wash the cells with PBS.
-
Add a radical initiator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.
-
Quercetin can be used as a positive control.
Experimental and Screening Workflow
A logical workflow is essential for the efficient evaluation of a novel compound's antioxidant potential.
Caption: A typical workflow for antioxidant screening.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural features of this compound, in conjunction with findings for analogous N-aryl maleimides, suggest that it is a promising candidate for antioxidant activity. The ethoxy substituent on the phenyl ring is anticipated to enhance its electron-donating properties, potentially leading to potent radical scavenging and reducing capabilities.
Future research should focus on the synthesis and comprehensive in vitro and in cellulo evaluation of this compound using the protocols outlined in this guide. Should promising activity be confirmed, further investigations into its mechanism of action, particularly its ability to modulate the Nrf2 pathway, would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs with varied substituents on the phenyl ring, would also be crucial for optimizing the antioxidant potency and developing novel therapeutic agents for oxidative stress-related diseases. This technical guide provides a solid framework for initiating such an investigation.
References
- 1. cibtech.org [cibtech.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Laboratory Synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is an N-aryl maleimide derivative. The maleimide scaffold is a crucial building block in medicinal chemistry and bioconjugation.[1][2] Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including as cholesterol absorption inhibitors, making them valuable targets in drug discovery.[3] This document outlines a standard two-step laboratory protocol for the synthesis of this compound from commercially available starting materials.
The synthesis involves two primary stages:
-
Formation of the Maleamic Acid Intermediate: Reaction of maleic anhydride with 2-ethoxyaniline via nucleophilic acyl substitution.[4]
-
Cyclodehydration: Ring closure of the intermediate N-(2-ethoxyphenyl)maleamic acid to form the target maleimide, typically using a chemical dehydrating agent like acetic anhydride with a catalyst.[2][5]
Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of N-arylmaleimides.[1][6]
Step 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid (Intermediate)
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride in a suitable solvent like anhydrous ethyl ether or tetrahydrofuran (THF).[6]
-
Reagent Addition: While stirring the solution at room temperature, slowly add a solution of 2-ethoxyaniline in the same solvent dropwise over 30 minutes. The reaction is typically exothermic.
-
Reaction: After the addition is complete, continue stirring the resulting suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[6]
-
Isolation: Collect the precipitated solid, which is the N-(2-ethoxyphenyl)maleamic acid intermediate, by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold solvent (ethyl ether) to remove any unreacted starting materials. Dry the product under vacuum. The yield for this step is typically high, often nearly quantitative.[5]
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a fume hood, place the dried N-(2-ethoxyphenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride into a round-bottomed flask equipped with a condenser.[1][6]
-
Dehydration: Heat the mixture with stirring in an oil bath at approximately 100°C for 45-60 minutes.[1] The suspension should dissolve as the reaction progresses.
-
Precipitation: After cooling the reaction mixture to near room temperature, pour it slowly into a beaker containing a mixture of ice and water while stirring vigorously with a glass rod.[1][6] The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid several times with small portions of cold water to remove acetic acid and sodium acetate.[1] Dry the crude product in a vacuum oven.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., cyclohexane or an ethanol/water mixture) or by column chromatography to yield the pure this compound.[1]
Data Presentation
The following table summarizes the typical quantities and expected results for this synthesis.
| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclodehydration |
| Reactants | Maleic Anhydride, 2-Ethoxyaniline | N-(2-ethoxyphenyl)maleamic acid, Acetic Anhydride, Sodium Acetate |
| Example Molar Ratio | 1.0 : 1.0 | 1.0 (acid) : 5.0 (anhydride) : 0.5 (acetate) |
| Solvent | Anhydrous Ethyl Ether | Acetic Anhydride |
| Reaction Temperature | Room Temperature | 100 °C |
| Reaction Time | 1-2 hours | 45-60 minutes |
| Typical Yield | >95% | 75-85% |
| Product Appearance | White to off-white solid | Yellowish solid |
| Characterization | 1H NMR, 13C NMR, IR Spectroscopy, Melting Point | 1H NMR, 13C NMR, IR Spectroscopy, Mass Spectrometry, Melting Point |
Visualizations
Diagram 1: Synthetic Pathway
The following diagram illustrates the two-step chemical transformation from starting materials to the final product.
Caption: Two-step synthesis pathway.
Diagram 2: Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from setup to final product characterization.
Caption: Laboratory synthesis workflow.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Maleic anhydride is corrosive and can cause severe skin burns and eye damage.
-
Acetic anhydride is corrosive, flammable, and a lachrymator. Handle with extreme care.
-
2-Ethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled. Avoid exposure.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione as a Cholesterol Absorption Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific biological data for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione as a cholesterol absorption inhibitor is publicly available at this time. This document provides a detailed application note and protocol based on the known mechanisms of cholesterol absorption inhibitors and data from closely related, potent 1H-pyrrole-2,5-dione derivatives, which are expected to share a similar mechanism of action. The data presented here is for a representative compound from this class, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (compound 14q) , and should be considered as a guide for the potential application of this compound.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. The inhibition of intestinal cholesterol absorption is a clinically validated therapeutic strategy to lower plasma cholesterol levels. Ezetimibe, the first-in-class cholesterol absorption inhibitor, targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter mediating cholesterol uptake in the small intestine.[1][2] A growing body of research is focused on the development of novel small molecules that can effectively inhibit this pathway. The 1H-pyrrole-2,5-dione scaffold has emerged as a promising pharmacophore for the design of new cholesterol absorption inhibitors.
Principle of Action
Derivatives of 1H-pyrrole-2,5-dione are believed to exert their cholesterol-lowering effects by inhibiting the NPC1L1 protein located on the apical membrane of enterocytes in the small intestine.[1][2] NPC1L1 is crucial for the uptake of both dietary and biliary cholesterol. By binding to NPC1L1, these inhibitors are thought to prevent the internalization of cholesterol from the intestinal lumen into the enterocytes. This reduction in cholesterol absorption leads to a decrease in the cholesterol content of chylomicrons, which transport dietary lipids from the intestines to the liver. The liver, in turn, compensates for the reduced cholesterol delivery by upregulating the expression of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream.
Profile of a Representative 1H-Pyrrole-2,5-dione Derivative
As a case study, we present the data for 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (compound 14q) , a potent cholesterol absorption inhibitor from the 1H-pyrrole-2,5-dione class.
Quantitative Data Summary
| Parameter | Compound 14q | Ezetimibe (Reference) |
| Cholesterol Uptake Inhibition (%) | ||
| at 10 µM | 65.4% | 58.7% |
| Cytotoxicity (Cell Viability %) | ||
| L02 cells at 50 µM | > 95% | Not Reported |
| HEK293T cells at 50 µM | > 95% | Not Reported |
Data is illustrative and based on published findings for compound 14q. Researchers should generate their own data for this compound.
Signaling Pathway and Experimental Workflow
Cholesterol Absorption and Inhibition Pathway
The following diagram illustrates the proposed mechanism of action for 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors, targeting the NPC1L1 protein.
Caption: Proposed mechanism of cholesterol absorption inhibition by 1H-pyrrole-2,5-dione derivatives.
Experimental Workflow: In Vitro Cholesterol Uptake Assay
The following diagram outlines the key steps for assessing the in vitro cholesterol absorption inhibitory activity of a test compound using the Caco-2 cell line, a widely accepted model for the intestinal epithelium.
Caption: A generalized workflow for an in vitro cholesterol uptake assay using Caco-2 cells.
Experimental Protocols
In Vitro Cholesterol Uptake Assay Using Caco-2 Cells
This protocol is designed to assess the ability of a test compound, such as this compound, to inhibit cholesterol uptake in a human intestinal enterocyte model.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Taurocholic acid
-
Phosphatidylcholine
-
[³H]-labeled cholesterol
-
Unlabeled cholesterol
-
Test compound (this compound)
-
Ezetimibe (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Cholesterol Micelles:
-
Prepare a stock solution of lipids by dissolving phosphatidylcholine and unlabeled cholesterol in chloroform.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with DMEM containing taurocholic acid to form micelles.
-
Add [³H]-cholesterol to the micelle solution to a final specific activity suitable for detection.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compound and ezetimibe in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Wash the differentiated Caco-2 monolayers with warm PBS.
-
Pre-incubate the cells with the test compound, ezetimibe, or vehicle control for 1-2 hours at 37°C.
-
-
Cholesterol Uptake:
-
After pre-incubation, add the [³H]-cholesterol-containing micelles to the apical (upper) chamber of the Transwell® inserts.
-
Incubate for 2-4 hours at 37°C to allow for cholesterol uptake.
-
-
Washing and Cell Lysis:
-
Remove the micelle solution from the apical chamber.
-
Wash the cell monolayers multiple times with ice-cold PBS to remove any non-internalized cholesterol.
-
Add cell lysis buffer to the apical chamber and incubate to lyse the cells.
-
-
Quantification:
-
Collect the cell lysates and transfer them to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the cholesterol uptake data.
-
-
Data Analysis:
-
Calculate the amount of cholesterol taken up per milligram of cell protein.
-
Determine the percentage inhibition of cholesterol uptake for the test compound and ezetimibe relative to the vehicle control using the following formula: % Inhibition = [1 - (Uptake with compound / Uptake with vehicle)] x 100
-
Conclusion
The 1H-pyrrole-2,5-dione scaffold represents a promising starting point for the development of novel and potent cholesterol absorption inhibitors. While specific data for this compound is not yet available, the provided application notes and protocols, based on closely related analogs, offer a comprehensive guide for researchers to investigate its potential in this therapeutic area. The detailed in vitro assay provides a robust method to screen and characterize the activity of this and other novel compounds targeting intestinal cholesterol absorption.
References
N-(2-ethoxyphenyl)maleimide: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethoxyphenyl)maleimide is a chemical compound belonging to the N-aryl maleimide class, which is of significant interest in medicinal chemistry. The maleimide moiety is a highly reactive Michael acceptor, making it an excellent tool for covalent modification of biological macromolecules, particularly proteins containing cysteine residues.[1] This reactivity, combined with the physicochemical properties imparted by the 2-ethoxyphenyl substituent, makes N-(2-ethoxyphenyl)maleimide a valuable building block for the design and synthesis of targeted covalent inhibitors, antibody-drug conjugates (ADCs), and other advanced therapeutic and diagnostic agents.[2][3]
These application notes provide a comprehensive overview of the properties, synthesis, and applications of N-(2-ethoxyphenyl)maleimide in medicinal chemistry, along with detailed experimental protocols.
Physicochemical Properties
| Property | Value (Predicted or from Analogs) | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | [4] |
| Appearance | Likely a crystalline solid | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. | |
| Reactivity | The maleimide double bond is a potent Michael acceptor, highly reactive towards thiols. | [1] |
Note: The table presents predicted values or data from analogous compounds due to the limited availability of specific experimental data for N-(2-ethoxyphenyl)maleimide.
Synthesis of N-(2-ethoxyphenyl)maleimide
N-aryl maleimides are typically synthesized in a two-step process from the corresponding aniline and maleic anhydride.[5]
Experimental Protocol: Two-Step Synthesis of N-(2-ethoxyphenyl)maleimide
Step 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
Slowly add a solution of 2-ethoxyaniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring at room temperature.
-
A precipitate of N-(2-ethoxyphenyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is often used in the next step without further purification.
Step 2: Cyclization to N-(2-ethoxyphenyl)maleimide
-
In a round-bottom flask equipped with a reflux condenser, suspend the N-(2-ethoxyphenyl)maleamic acid (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a Lewis acid.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(2-ethoxyphenyl)maleimide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel.[6]
Logical Workflow for Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Ethoxyphenyl)maleimide | C12H11NO3 | CID 29407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for a Cell-Based Assay to Evaluate the Anti-inflammatory Activity of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a cell-based assay to investigate the anti-inflammatory properties of the compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. The assay utilizes the well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cells. Macrophages play a crucial role in the inflammatory response, and their activation by LPS leads to the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). This protocol describes the methods to quantify the inhibitory effect of this compound on the production of these mediators. Additionally, a cytotoxicity assay is included to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.
The core of many inflammatory responses is the activation of intracellular signaling cascades. Two pivotal pathways implicated in LPS-induced inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes responsible for producing inflammatory mediators.[1][5] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating one or both of these key signaling pathways.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for this compound in the context of LPS-induced inflammation. It is proposed that the compound may interfere with the NF-κB and/or MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Hypothesized inhibition of LPS-induced inflammatory signaling pathways.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram. The process begins with cell culture and seeding, followed by treatment with the test compound and LPS stimulation. Finally, the cell supernatant and cells are collected for analysis of inflammatory mediators and cytotoxicity, respectively.
Caption: Overview of the experimental workflow for the anti-inflammatory assay.
Data Presentation
The quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± SD |
| 1 | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
Table 2: Effect of this compound on Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (Untreated) | Value ± SD | - |
| LPS (1 µg/mL) | Value ± SD | 0 |
| LPS + Compound (1 µM) | Value ± SD | Value |
| LPS + Compound (10 µM) | Value ± SD | Value |
| LPS + Compound (25 µM) | Value ± SD | Value |
| LPS + Compound (50 µM) | Value ± SD | Value |
Table 3: Effect of this compound on PGE2 Production
| Treatment | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Control (Untreated) | Value ± SD | - |
| LPS (1 µg/mL) | Value ± SD | 0 |
| LPS + Compound (1 µM) | Value ± SD | Value |
| LPS + Compound (10 µM) | Value ± SD | Value |
| LPS + Compound (25 µM) | Value ± SD | Value |
| LPS + Compound (50 µM) | Value ± SD | Value |
Table 4: Effect of this compound on TNF-α Production
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Control (Untreated) | Value ± SD | - |
| LPS (1 µg/mL) | Value ± SD | 0 |
| LPS + Compound (1 µM) | Value ± SD | Value |
| LPS + Compound (10 µM) | Value ± SD | Value |
| LPS + Compound (25 µM) | Value ± SD | Value |
| LPS + Compound (50 µM) | Value ± SD | Value |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effect of this compound on RAW 264.7 cells.[6][7][8][9]
-
Materials:
-
RAW 264.7 cells
-
96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[10][11][12][13][14]
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[15][16] Include control (untreated) and LPS-only wells.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
This protocol outlines the quantification of PGE2 in the cell culture supernatant using a competitive ELISA kit.[17][18][19]
-
Materials:
-
Cell culture supernatant from treated cells
-
Commercially available PGE2 ELISA kit (follow the manufacturer's instructions)
-
-
Protocol:
-
Seed and treat RAW 264.7 cells with the compound and LPS as described in the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a fixed amount of HRP-conjugated PGE2.
-
Incubating to allow competition for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the PGE2 concentration from the standard curve.
-
Measurement of Tumor Necrosis Factor-alpha (TNF-α) Production (ELISA)
This protocol describes the quantification of TNF-α in the cell culture supernatant using a sandwich ELISA kit.[20][21][22][23][24]
-
Materials:
-
Cell culture supernatant from treated cells
-
Commercially available TNF-α ELISA kit (follow the manufacturer's instructions)
-
-
Protocol:
-
Seed and treat RAW 264.7 cells with the compound and LPS as described in the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding samples to a microplate pre-coated with a capture antibody.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme-conjugated secondary antibody.
-
Incubating and washing.
-
Adding a substrate to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the TNF-α concentration from the standard curve.
-
Logical Relationships and Decision Making
The following diagram illustrates the logical flow for data interpretation. The initial assessment of cytotoxicity is critical to ensure that any observed decrease in inflammatory mediators is a true anti-inflammatory effect and not a result of cell death.
Caption: Decision tree for interpreting the experimental results.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol Griess Test [protocols.io]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. mybiosource.com [mybiosource.com]
- 20. abcam.cn [abcam.cn]
- 21. raybiotech.com [raybiotech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. denovobiolabs.com [denovobiolabs.com]
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay Using 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay using the compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This document is intended for researchers and scientists in the fields of biochemistry, pharmacology, and drug development. The protocols outlined herein are adaptable for various enzyme systems, with a particular focus on kinases and hydrolases, which are common targets for N-substituted maleimide derivatives. The provided methodologies, data presentation formats, and workflow visualizations are designed to guide the user through a comprehensive evaluation of the inhibitory potential of this compound.
Introduction
This compound belongs to the N-substituted maleimide class of compounds. Maleimide derivatives are known for their diverse biological activities, which often stem from their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in enzyme active sites. This irreversible mode of inhibition can lead to potent and sustained therapeutic effects. Members of the 1H-pyrrole-2,5-dione family have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2][3] Their mechanism of action is frequently linked to the inhibition of key enzymes in cellular signaling pathways, such as cyclooxygenases (COX), monoglyceride lipase (MGL), and various protein kinases.[4][5][6][7]
The ethoxyphenyl substituent on the pyrrole-2,5-dione core can influence the compound's potency, selectivity, and pharmacokinetic properties. This document provides a framework for the initial in vitro characterization of this compound as an enzyme inhibitor.
Potential Signaling Pathway Involvement
Given that many N-substituted maleimides inhibit cyclooxygenase (COX) enzymes, a relevant signaling pathway to consider is the conversion of arachidonic acid to prostaglandins.[7] Prostaglandins are key mediators of inflammation, pain, and fever. Inhibition of COX-1 and/or COX-2 can block prostaglandin synthesis, leading to anti-inflammatory effects.
Experimental Workflow
The general workflow for an in vitro enzyme inhibition assay involves preparation of reagents, execution of the enzymatic reaction in the presence of the inhibitor, detection of the product, and subsequent data analysis to determine the inhibitory potency.
Experimental Protocols
This section provides a detailed, adaptable protocol for determining the IC50 value of this compound.
4.1. Materials and Reagents
-
This compound (synthesis may be required)[8]
-
Target enzyme (e.g., recombinant human COX-2, MGL)
-
Enzyme substrate (e.g., arachidonic acid for COX-2)
-
Assay buffer (specific to the enzyme system)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)
-
Multichannel pipettes
4.2. Reagent Preparation
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in pre-chilled assay buffer. The final concentration should be within the linear range of the assay.
-
Substrate Working Solution: Prepare the substrate solution in the assay buffer at a concentration typically at or below its Km value.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being tested (e.g., Tris-HCl, HEPES) with any necessary co-factors or additives.
4.3. Assay Procedure (Example for a 100 µL final volume)
-
Serial Dilution of Inhibitor:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
-
Enzyme Addition:
-
Add 25 µL of the enzyme working solution to each well containing the diluted inhibitor and to the positive control wells.
-
Add 25 µL of assay buffer to the negative control wells.
-
-
Pre-incubation (Optional):
-
If investigating time-dependent inhibition, incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Initiation:
-
Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 15-60 minutes), ensuring the reaction remains in the linear phase.
-
-
Reaction Termination (if necessary):
-
Stop the reaction by adding a stop solution, if required by the specific assay kit or protocol.
-
-
Signal Detection:
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader at the appropriate wavelength.
-
4.4. Data Analysis
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)]
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison. Below is a template table for presenting IC50 values.
Table 1: Inhibitory Activity of this compound against Various Enzymes (Example Data)
| Enzyme Target | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Cyclooxygenase-1 (COX-1) | 15.2 ± 1.8 | Indomethacin | 0.1 ± 0.02 |
| Cyclooxygenase-2 (COX-2) | 0.8 ± 0.1 | Celecoxib | 0.05 ± 0.01 |
| Monoglyceride Lipase (MGL) | 5.6 ± 0.7 | JZL184 | 0.008 ± 0.001 |
| Tyrosine Kinase (Example) | 2.3 ± 0.4 | Staurosporine | 0.01 ± 0.002 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro evaluation of this compound as an enzyme inhibitor. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's potency and selectivity. This information is crucial for the further development of this and similar N-substituted maleimides as potential therapeutic agents. The provided diagrams for the potential signaling pathway and experimental workflow serve as valuable visual aids for understanding the context and execution of these assays.
References
- 1. cibtech.org [cibtech.org]
- 2. mdpi.com [mdpi.com]
- 3. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. AID 439741 - Inhibition of human MGL - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1H-pyrrole-2,5-dione have demonstrated a range of biological activities, including anti-inflammatory properties. Preclinical evaluation of novel compounds within this class, such as 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, necessitates robust and reproducible animal models to assess their therapeutic potential. These application notes provide detailed protocols for two widely used and well-characterized murine models of inflammation: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for studying systemic inflammatory responses.
The protocols outlined below are intended to serve as a comprehensive guide for researchers screening and characterizing the anti-inflammatory efficacy of this compound.
Compound Information
Compound: this compound Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol
Formulation for In Vivo Administration: Given that the solubility of this compound in aqueous solutions is not readily available and is anticipated to be low, a common formulation strategy for water-insoluble compounds is recommended. A suspension of the test compound can be prepared in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline. It is crucial to ensure a uniform suspension before each administration, which can be achieved by sonication or vigorous vortexing.
I. Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
This model is a standard and highly reproducible assay for investigating the acute anti-inflammatory activity of novel compounds. The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized, biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The initial phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (2.5-6 hours) involves the production of prostaglandins and nitric oxide, with a significant infiltration of neutrophils.[1]
Experimental Workflow
Experimental Protocol
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline)
-
Positive Control: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles or syringes for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, ensuring free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (Indomethacin, 10 mg/kg + Carrageenan)
-
Groups 4-X: Test Compound (various doses of this compound + Carrageenan)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound by oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat (except for the Vehicle Control group).[2][3]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[2]
Data Presentation and Analysis:
The increase in paw volume is calculated as the difference between the paw volume at time 't' (Vₜ) and the initial paw volume (V₀). The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100
Where ΔV is the change in paw volume.
| Time (hours) | Mean Paw Volume Increase (mL) - Carrageenan Control | Mean Paw Volume Increase (mL) - Positive Control | Mean Paw Volume Increase (mL) - Test Compound (Dose 1) | % Inhibition - Positive Control | % Inhibition - Test Compound (Dose 1) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 | |||||
| 6 |
Table 1: Template for presenting data from the carrageenan-induced paw edema model.
II. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: A Model of Endotoxemia
This model is employed to study systemic inflammatory responses, aspects of sepsis, and to screen for compounds that modulate the production of pro-inflammatory cytokines. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells, leading to a robust inflammatory cascade and the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]
Signaling Pathway
Experimental Protocol
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile saline)
-
Positive Control: Dexamethasone (1-5 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (saline i.p.)
-
Group 2: LPS Control (Vehicle + LPS)
-
Group 3: Positive Control (Dexamethasone + LPS)
-
Groups 4-X: Test Compound (various doses of this compound + LPS)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound (p.o. or i.p.) 60 minutes before the LPS challenge.
-
Induction of Inflammation: Inject LPS intraperitoneally at a dose of 1-5 mg/kg. The optimal dose may need to be determined in preliminary studies to induce a robust but sublethal inflammatory response.[5]
-
Sample Collection: At a predetermined time point post-LPS injection (commonly 1.5 to 2 hours for peak TNF-α levels), collect blood via cardiac puncture under terminal anesthesia.[6]
-
Cytokine Analysis: Prepare serum from the collected blood and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation and Analysis:
The efficacy of the test compound is determined by its ability to reduce the LPS-induced increase in serum cytokine levels. The percentage inhibition is calculated as follows:
% Inhibition = [ (Cytokine level LPS control - Cytokine level treated) / Cytokine level LPS control ] x 100
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | % Inhibition of TNF-α | Serum IL-6 (pg/mL) | % Inhibition of IL-6 |
| 1 | Vehicle Control | - | - | - | ||
| 2 | LPS Control | - | - | - | ||
| 3 | Positive Control | |||||
| 4 | Test Compound | Dose 1 | ||||
| 5 | Test Compound | Dose 2 |
Table 2: Template for presenting data from the LPS-induced systemic inflammation model.
Conclusion
The described animal models provide a robust framework for the preclinical evaluation of the anti-inflammatory potential of this compound. The carrageenan-induced paw edema model is suitable for assessing effects on acute, localized inflammation, while the LPS-induced systemic inflammation model allows for the investigation of effects on systemic cytokine responses. Consistent and significant inhibition in these models would provide strong evidence for the anti-inflammatory efficacy of the compound, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
References
Application Notes and Protocols for In Vivo Studies of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and in vivo administration of the novel compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the absence of specific solubility and in vivo data for this compound, this document outlines strategies based on the known physicochemical properties of similar small molecule heterocyclic compounds, which frequently exhibit poor aqueous solubility. The provided protocols for oral gavage and intraperitoneal injection in rodents are established methods for preclinical evaluation. Furthermore, a hypothetical signaling pathway is presented based on the reported anti-inflammatory and cholesterol-lowering activities of other 1H-pyrrole-2,5-dione derivatives.
Introduction
This compound is a small molecule with a molecular weight of 217.22 g/mol and a chemical formula of C12H11NO3.[1][2] Derivatives of 1H-pyrrole-2,5-dione have garnered significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, cholesterol absorption inhibitory, anxiolytic, and CNS depressant effects.[3][4] Preclinical in vivo studies are essential to evaluate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. A critical first step in conducting such studies is the development of a suitable formulation that ensures consistent and reproducible delivery of the compound to the test subjects.
Given that many new chemical entities with high hydrophobicity exhibit low water solubility, this can pose a significant challenge for their absorption and bioavailability.[5] This document provides a tiered approach to formulation development, starting with simple aqueous-based vehicles and progressing to more complex systems for compounds with poor solubility.
Physicochemical Properties (Assumed)
While specific experimental data for this compound is not publicly available, it is prudent to assume it is a poorly water-soluble compound, a common characteristic of many organic heterocyclic molecules.[6] Therefore, the formulation strategies presented are designed to address this challenge.
Formulation Strategies for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability of poorly soluble compounds in oral solid dosage forms.[7][8] The choice of formulation will depend on the administration route and the physicochemical properties of the compound.
Vehicle Selection
A tiered approach to vehicle selection is recommended. Start with simpler formulations and move to more complex ones as needed.
Table 1: Recommended Vehicles for In Vivo Formulation of this compound
| Tier | Vehicle Composition | Administration Route | Rationale |
| 1 | 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water | Oral Gavage | Forms a uniform suspension for compounds that do not dissolve in water.[9] |
| 1 | 0.9% Saline with 5% DMSO | Intraperitoneal Injection | DMSO acts as a solubilizing agent, but its concentration should be kept low to minimize toxicity.[10] |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral Gavage, IP Injection | A common co-solvent system for poorly soluble compounds in preclinical studies.[11] |
| 3 | Corn Oil | Oral Gavage, IP Injection | Suitable for highly lipophilic compounds.[10] |
| 4 | 20% Captisol® (Sulfobutylether-β-cyclodextrin) in water | Oral Gavage, IP Injection | Cyclodextrins can form inclusion complexes to enhance the solubility of hydrophobic drugs. |
Preparation of Formulations: Standard Operating Procedures
Materials:
-
This compound
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Graduated cylinders and beakers
Protocol:
-
Calculate the required amount of this compound and CMC based on the desired concentration and final volume.
-
Weigh the calculated amount of CMC and slowly add it to the sterile water while stirring continuously with a magnetic stirrer until fully dissolved to prepare a 0.5% (w/v) solution.
-
Weigh the calculated amount of the compound.
-
If the compound's particle size is large, gently grind it to a fine powder using a mortar and pestle to aid in suspension.[5]
-
Slowly add the powdered compound to the 0.5% CMC solution while stirring.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Prepare the suspension fresh daily and stir continuously prior to and during administration to ensure uniform dosing.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound for the final desired concentration and volume.
-
In a sterile tube, dissolve the weighed compound in DMSO. Vortex until fully dissolved.
-
Add PEG300 to the solution and vortex to mix.
-
Add Tween-80 and vortex until the solution is clear.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for administration.
-
This formulation should be prepared fresh before use.
Experimental Protocols for In Vivo Administration
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage in Mice
Materials:
-
Prepared formulation of this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[9]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The needle should pass smoothly into the esophagus. If any resistance is met, withdraw and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, administer the formulation slowly and steadily.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[9]
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared formulation of this compound
-
Sterile needles (e.g., 25-27 gauge) and syringes (1 mL)
-
70% ethanol wipes
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume is typically 10 mL/kg.[12]
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate by pulling back slightly on the plunger to ensure that no blood vessel or organ has been punctured. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.[12]
Hypothetical Signaling Pathway
Based on the known activities of similar 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors and anti-inflammatory agents, a plausible mechanism of action for this compound could involve the modulation of pathways related to lipid metabolism and inflammation.[3]
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
References
- 1. This compound|133137-34-5 - MOLBASE Encyclopedia [m.molbase.com]
- 2. This compound | 133137-34-5 [m.chemicalbook.com]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Kinase Inhibitor Screening Using 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, hereafter referred to as Compound X, in kinase inhibitor screening assays. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.[2][3] This document outlines both biochemical and cell-based assay methodologies to characterize the inhibitory potential of Compound X against a panel of protein kinases.
Introduction
The pyrrole-2,5-dione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5][6] While the specific application of this compound (Compound X) in kinase inhibition is an emerging area of investigation, its structural features suggest potential interactions with the ATP-binding pocket of kinases. Kinase inhibitors are broadly classified based on their mechanism of action, with many competing directly with ATP.[1][7]
This document provides protocols for two primary screening approaches:
-
Biochemical Assays: To determine the direct inhibitory effect of Compound X on purified kinase enzymes.[3][8][9]
-
Cell-Based Assays: To assess the compound's efficacy in a more physiologically relevant cellular context, evaluating its impact on kinase activity and downstream signaling pathways.[7][10][11]
Illustrative Kinase Selectivity Profile of Compound X
The following table summarizes hypothetical data for the inhibitory activity of Compound X against a panel of representative kinases. This data is for illustrative purposes to demonstrate a typical kinase selectivity profile.
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 50 | Biochemical (TR-FRET) |
| MEK2 | 75 | Biochemical (TR-FRET) |
| ERK1 | 800 | Biochemical (TR-FRET) |
| ERK2 | 950 | Biochemical (TR-FRET) |
| AKT1 | >10,000 | Biochemical (TR-FRET) |
| PI3Kα | >10,000 | Biochemical (TR-FRET) |
| CDK2 | 5,000 | Biochemical (TR-FRET) |
| EGFR | >10,000 | Biochemical (TR-FRET) |
Signaling Pathway Context: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Aberrant activation of this pathway is a common driver in many cancers.[12] Compound X, with its hypothetical inhibitory activity against MEK1/2, would be positioned to block this signaling cascade.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Time-Resolved FRET)
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the direct inhibition of a purified kinase (e.g., MEK1) by Compound X. TR-FRET assays are a common format for high-throughput screening.[3][9]
Workflow for Biochemical Kinase Assay
Materials and Reagents:
-
Purified recombinant kinase (e.g., MEK1)
-
Kinase substrate (e.g., inactive ERK1)
-
Adenosine triphosphate (ATP)
-
Compound X
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Detection Reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and GFP-substrate)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: Add 2.5 µL of the desired concentration of Compound X or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer. Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect product formation by adding 10 µL of the TR-FRET detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Determine the percent inhibition for each concentration of Compound X relative to the DMSO controls.
-
Plot the percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Assay for Target Engagement
This protocol assesses the ability of Compound X to inhibit a specific kinase signaling pathway within intact cells by measuring the phosphorylation status of a downstream substrate.[10]
Workflow for Cell-Based Western Blot Assay
Materials and Reagents:
-
Cancer cell line with an active target pathway (e.g., A375 for BRAF-mutant melanoma)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
Compound X
-
Growth factor for pathway stimulation (e.g., EGF or PMA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation and Treatment:
-
Reduce basal signaling by serum-starving the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of Compound X (or DMSO control) for 1-2 hours.
-
-
Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-ERK) to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50.
-
Conclusion
The protocols and data presented herein provide a framework for evaluating this compound (Compound X) as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize its potency, selectivity, and cellular efficacy, paving the way for further preclinical development. While many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays, a multi-faceted approach as described is crucial for identifying robust lead candidates.[7]
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cibtech.org [cibtech.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. inits.at [inits.at]
- 12. Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Targeting the Nrf2 Antioxidant Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[2][3] Exposure to oxidative or electrophilic stress leads to a conformational change in Keap1, disrupting Nrf2 binding and allowing newly synthesized Nrf2 to translocate to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including antioxidant and detoxification enzymes.[3][5]
Activation of the Nrf2 pathway is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.[1][6] These application notes provide a comprehensive overview of the methodologies used to identify and characterize activators of the Nrf2 antioxidant pathway.
Nrf2 Signaling Pathway
The canonical Nrf2-Keap1 signaling pathway is the primary mechanism for regulating cellular redox homeostasis. Oxidative or electrophilic insults modify reactive cysteine residues on Keap1, leading to the stabilization and nuclear accumulation of Nrf2.[7] This, in turn, drives the transcription of genes containing an Antioxidant Response Element (ARE) in their promoter region.
Figure 1: The Nrf2-Keap1 signaling pathway under basal and stress conditions.
Experimental Workflow for Screening Nrf2 Activators
A typical workflow for identifying and validating novel Nrf2 activators involves a multi-step process, beginning with a high-throughput primary screen followed by secondary assays to confirm the mechanism of action and downstream effects.
Figure 2: A general experimental workflow for identifying Nrf2 activators.
Data Presentation: Potency of Known Nrf2 Activators
The following table summarizes the potency of well-characterized Nrf2 activators in cell-based assays. This data can serve as a benchmark for evaluating novel compounds.
| Compound | Assay Type | Cell Line | Potency (EC50 or CD value) |
| tert-Butylhydroquinone (tBHQ) | Nrf2/ARE-luciferase reporter | SH-SY5Y | CD = 0.6 µM |
| Sulforaphane (SFN) | ARE-luciferase reporter | THP-1 | EC50 = 2.5 µM |
| Compound 7 | ARE-luciferase reporter | - | EC50 = 9.80 µM |
| Compound 21 | ARE-luciferase reporter | - | EC50 = 28.6 nM |
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity by utilizing a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
White, clear-bottom 96-well plates
-
Cell culture medium and supplements
-
Test compounds and positive control (e.g., tBHQ, Sulforaphane)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control in cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL). Mix well by orbital shaking for 5-10 minutes to induce cell lysis.[2]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.[2]
-
Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold induction. Plot the fold induction against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[2]
Western Blot for Nrf2 Nuclear Translocation
This protocol allows for the direct visualization and quantification of Nrf2 accumulation in the nucleus, a key indicator of pathway activation.[2]
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency. Treat the cells with the test compounds for the desired time (e.g., 2, 4, 6 hours).[2]
-
Cell Fractionation: Harvest the cells by scraping and centrifugation. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit. Add protease and phosphatase inhibitors to all lysis buffers.[2]
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.[8]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.[8]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control and the cytoplasmic Nrf2 levels to the GAPDH or α-tubulin loading control.[2]
Quantitative PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes, providing a direct measure of Nrf2 transcriptional activity.[2]
Materials:
-
Cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with test compounds as described for the Western blot protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[9]
-
cDNA Synthesis: Perform reverse transcription of 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.[10]
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.[2]
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).[2]
-
Include a melt curve analysis at the end to verify the specificity of the amplicons.[2]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.[2]
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a maleimide-containing compound that allows for the covalent conjugation of this moiety to proteins and other biomolecules. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues within a protein.[1][2][3] This specific interaction, occurring under mild physiological conditions, results in the formation of a stable thioether bond.[3][4] This method is a cornerstone of bioconjugation and is extensively utilized in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostic purposes, and the creation of novel biomaterials.[4][5]
The reaction is a Michael addition, which is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[3][4][5] At neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups such as amines, minimizing off-target modifications.[3][4]
These application notes provide detailed protocols for the conjugation of this compound to proteins, including methods for protein preparation, the conjugation reaction, and purification of the resulting conjugate.
Key Features of Maleimide-Thiol Conjugation:
-
High Selectivity: The maleimide group demonstrates a strong preference for reacting with the thiol groups of cysteine residues.[1][2][4]
-
Reaction Efficiency: The conjugation reaction proceeds rapidly and with high yields under mild conditions.[4]
-
Stable Linkage: The resulting thioether bond is stable, ensuring the integrity of the protein conjugate.[3][4]
-
Versatility: This methodology is applicable to a wide range of proteins and can be used to attach various molecules, such as drugs, fluorescent dyes, or polymers.[4][5]
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the fundamental steps for conjugating the maleimide compound to a protein with available cysteine residues.
Materials:
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[1][2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Purification column (e.g., gel filtration, dialysis cassette)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][2]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][2][6] It is crucial to perform this step and the subsequent conjugation under an inert gas atmosphere to prevent the re-formation of disulfide bonds.[6]
-
-
Preparation of Maleimide Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO or DMF.[2] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point, but the optimal ratio should be determined experimentally.[2]
-
Flush the reaction vial with an inert gas, cap it tightly, and mix gently.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the attached molecule.
-
Protocol 2: Introduction of Thiol Groups into a Protein for Conjugation
For proteins lacking accessible cysteine residues, thiol groups can be introduced by modifying primary amines (e.g., on lysine residues) using reagents like N-succinimidyl S-acetylthiopropionate (SATP).
Materials:
-
Protein of interest
-
N-succinimidyl S-acetylthiopropionate (SATP)
-
Hydroxylamine-HCl
-
Conjugation Buffer (as in Protocol 1)
-
Deacetylation Buffer (e.g., 50 mM Phosphate, 25 mM EDTA, 0.5 M Hydroxylamine, pH 7.5)
-
Other materials as listed in Protocol 1
Procedure:
-
Modification with SATP:
-
Dissolve the protein in the conjugation buffer.
-
Prepare a stock solution of SATP in DMSO.
-
Add a 20-fold molar excess of the SATP solution to the protein solution and incubate for 1 hour at room temperature.
-
Purify the acetylated protein by gel filtration to remove excess SATP.
-
-
Deacetylation to Generate Free Thiols:
-
Add the deacetylation buffer to the purified, acetylated protein.
-
Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate a free thiol.
-
Purify the thiolated protein by gel filtration.
-
-
Conjugation with this compound:
-
Proceed with the conjugation reaction as described in Protocol 1, starting from step 3.
-
Data Presentation
Quantitative data from conjugation experiments should be systematically recorded to allow for optimization and comparison.
Table 1: Conjugation Reaction Parameters and Efficiency
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Protein Concentration (mg/mL) | |||
| Molar Ratio (Maleimide:Protein) | 10:1 | 20:1 | 30:1 |
| Reaction Time (hours) | 2 | 2 | Overnight |
| Reaction Temperature (°C) | 25 | 25 | 4 |
| Degree of Labeling (DOL) | |||
| Conjugation Efficiency (%) | |||
| Yield of Purified Conjugate (mg) |
Table 2: Characterization of Protein Conjugate
| Property | Unconjugated Protein | Protein Conjugate |
| Molecular Weight (Da) by SDS-PAGE | ||
| Molecular Weight (Da) by Mass Spec. | ||
| UV-Vis Absorbance (λmax) | ||
| Purity (%) by HPLC | ||
| Biological Activity/Binding Affinity |
Visualizations
Caption: Workflow for the conjugation of this compound to a protein.
Caption: The Michael addition reaction between a protein's thiol group and the maleimide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 6. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the reaction of 2-ethoxyaniline with maleic anhydride to form the intermediate, N-(2-ethoxyphenyl)maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, this compound.[1][2][3]
Q2: What are the common reagents used for the cyclodehydration step?
A widely used method for the cyclodehydration of the maleamic acid intermediate involves heating with acetic anhydride and a catalyst, such as anhydrous sodium acetate.[1][2][4] Other methods may utilize different dehydrating agents or catalysts to achieve cyclization.
Q3: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield, including:
-
Purity of reactants and solvents: Using pure starting materials and anhydrous solvents is crucial.
-
Reaction temperature: The temperature for both the formation of the maleamic acid and the cyclodehydration step needs to be carefully controlled.
-
Reaction time: Insufficient or excessive reaction times can lead to incomplete conversion or side product formation.
-
Efficient removal of water: In the cyclodehydration step, the removal of water drives the reaction towards the product.
Q4: What are potential side reactions that can lower the yield?
The primary side reactions include:
-
Incomplete cyclization: The maleamic acid intermediate may not fully convert to the maleimide.
-
Polymerization: The maleimide product can polymerize at high temperatures.[5]
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which can occur if water is present, especially at non-neutral pH.
-
Formation of isoimide: Under certain conditions, the formation of the isomeric isoimide can be a competing reaction.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of N-(2-ethoxyphenyl)maleamic acid (Step 1) | Impure 2-ethoxyaniline or maleic anhydride. | Ensure the purity of starting materials. Recrystallize or distill if necessary. |
| Incorrect stoichiometry. | Use a slight excess of maleic anhydride to avoid potential Michael addition of the amine.[5] | |
| Reaction temperature too high or too low. | The reaction is typically carried out at room temperature or slightly below.[4] | |
| Low yield of this compound (Step 2) | Incomplete cyclodehydration. | Increase reaction time or temperature, but monitor carefully to avoid polymerization.[2][8] Consider alternative catalysts or dehydrating agents. |
| Presence of water. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. | |
| Hydrolysis of the product. | Work up the reaction mixture promptly and avoid prolonged exposure to aqueous acidic or basic conditions. | |
| Overheating during cyclization leading to polymerization. | Maintain the reaction temperature strictly within the recommended range (e.g., 60-70°C when using acetic anhydride/sodium acetate).[2][8] | |
| Product is impure (e.g., off-color, broad melting point) | Presence of unreacted maleamic acid. | Optimize the cyclodehydration conditions (time, temperature). Purify the crude product by recrystallization or column chromatography.[1] |
| Formation of side products (e.g., isoimide, polymers). | Adjust reaction conditions to favor maleimide formation (e.g., using acetic acid at reflux can favor the maleimide over the isoimide).[6] Purify using column chromatography.[1] | |
| Residual acetic anhydride or acetic acid. | Ensure thorough washing of the crude product with cold water after precipitation.[2][4] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid
-
In a flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent like diethyl ether or ethyl acetate.[4]
-
Slowly add a solution of 2-ethoxyaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with stirring at room temperature.
-
A precipitate of N-(2-ethoxyphenyl)maleamic acid will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield is typically high (often nearly quantitative).[9]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a condenser, suspend the dried N-(2-ethoxyphenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (5-10 volumes).[1][2]
-
Heat the mixture with stirring to 60-70°C for 1-2 hours.[2][8] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.[1][2]
-
Stir the suspension vigorously for a few minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted acetic anhydride.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel using an appropriate eluent system.[1][2][4]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Cyclization Temperature | 60-70°C | 90°C (Microwave) | 140°C | 55-70 | [2] |
| Cyclization Time | 60 min | 30 sec (Microwave) | 5 min (Microwave) | 73 | [2] |
| Catalyst | Sodium Acetate | p-toluenesulfonic acid | Betaine | Varies | [2][9][10] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is for illustrative purposes based on similar N-aryl maleimide syntheses.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5973166A - Method for the preparation of maleimides - Google Patents [patents.google.com]
- 6. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 10. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in Aqueous Buffers
Welcome to the technical support center for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered with this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of poor aqueous solubility for this compound?
A1: The poor aqueous solubility of this compound likely stems from its chemical structure. The presence of the aromatic ethoxyphenyl group and the pyrrole-2,5-dione ring contributes to its hydrophobic nature, making it difficult to dissolve in polar solvents like water and aqueous buffers.[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This phenomenon is often referred to as "solvent shock."[2] When a concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.[2]
Q3: Can changes in buffer pH affect the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of ionizable compounds.[3][4] While this compound is not strongly acidic or basic, subtle changes in pH can sometimes influence its solubility. It is advisable to assess the compound's stability and solubility across a range of pH values relevant to your experimental setup.[5][6]
Q4: Are there any initial, simple steps I can take to improve the solubility of this compound?
A4: Before employing more complex methods, you can try gentle heating, sonication, or vortexing to aid dissolution.[7] Additionally, preparing a more concentrated stock solution in an appropriate organic solvent and using a smaller volume for dilution can sometimes mitigate precipitation.[2]
Troubleshooting Guides
This section provides a step-by-step approach to addressing solubility issues with this compound.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting precipitation issues.
Addressing Specific Precipitation Scenarios
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock | Exceeding the compound's solubility limit in the aqueous buffer ("solvent shock").[2] | - Decrease the final concentration of the compound. - Add the DMSO stock to the buffer dropwise while vortexing.[2] - Pre-warm the aqueous buffer before adding the compound stock. |
| Precipitation observed after a period of incubation | - Temperature shift affecting solubility. - Compound instability over time in the buffer. | - Ensure the incubator temperature is stable. - Assess the compound's stability at the experimental temperature and duration. |
| Cloudiness or precipitate forms after freeze-thaw cycles of the stock solution | The compound has poor solubility at lower temperatures, or water has been absorbed by the DMSO stock.[2] | - Aliquot the stock solution into single-use volumes. - Before use, warm the stock to room temperature and vortex to ensure it is fully dissolved. |
Solubilization Strategies
If initial troubleshooting steps are unsuccessful, consider using solubilizing excipients. The choice of excipient will depend on the specific requirements of your experiment.
Overview of Solubilizing Agents
| Agent Type | Mechanism of Action | Common Examples | Concentration Range | Potential Considerations |
| Co-solvents | Reduce the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[8][9] | DMSO, Ethanol, PEG 300, PEG 400 | 1-10% (v/v) | Can affect enzyme activity and cell viability at higher concentrations.[10] |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11][12] | Tween® 20, Tween® 80, Poloxamer 188, Sodium lauryl sulfate | 0.01-1% (w/v) | Can interfere with certain assays and may have cytotoxic effects.[13][14] |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[15][16] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-20% (w/v) | Can sometimes extract cholesterol from cell membranes.[15] |
Solubilization Strategy Selection Workflow
Caption: A decision-making workflow for selecting a suitable solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution in appropriate aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Assay
This protocol provides a general method to assess the apparent solubility of the compound in your buffer of interest.[17][18]
-
Prepare a series of dilutions of your this compound DMSO stock solution.
-
In a 96-well plate, add a small volume of each DMSO stock dilution to your pre-warmed aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
The highest concentration that does not show significant precipitation or turbidity is considered the kinetic solubility under those conditions.
Protocol 3: Preparing a Formulation with a Co-solvent
-
Determine the maximum tolerable concentration of the co-solvent (e.g., PEG 400) for your specific assay.
-
Prepare a stock solution of this compound in the chosen co-solvent.
-
Add the co-solvent stock solution to your aqueous buffer to achieve the desired final compound and co-solvent concentrations.
-
Vortex the solution thoroughly to ensure homogeneity.
Hypothetical Signaling Pathway
The proper solubilization of an experimental compound like this compound is critical for obtaining accurate and reproducible results in studies investigating its effects on cellular signaling pathways.
Caption: Hypothetical signaling pathway where the compound acts as an inhibitor.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal solubilization strategy for their specific experimental conditions.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. neb.com [neb.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 15. alzet.com [alzet.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous Solubility Assay | Bienta [bienta.net]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione under experimental conditions
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione?
A1: Based on the structure, which contains a maleimide ring and an ethoxyphenyl group, the primary degradation pathways are likely to be:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which can lead to ring-opening to form a maleamic acid derivative. This can occur under both acidic and basic conditions.
-
Oxidation: The ethoxy group on the phenyl ring and the double bond in the pyrrole ring could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or cycloaddition reactions.
Q2: What analytical methods are recommended for stability testing of this compound?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and recommended technique. The method should be capable of separating the intact drug from its degradation products. Mass spectrometry (MS) compatible methods (LC-MS) are highly valuable for the identification of unknown degradation products.
Q3: What are the standard conditions for forced degradation studies?
A3: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products.[1][2][3] According to ICH guidelines, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound at temperatures above accelerated stability conditions (e.g., 60-80°C).
-
Photostability: Exposing the solid or a solution to a light source capable of emitting both UV and visible light.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing in an anhydrous solvent may be appropriate, but solubility and stability upon thawing should be verified.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Contamination of solvent or glassware. Degradation of the compound due to improper storage or handling. | Use high-purity solvents and thoroughly clean all glassware. Re-evaluate storage conditions (light, temperature, moisture). Prepare fresh solutions before analysis. |
| Loss of compound potency in solution | The compound may be unstable in the chosen solvent. Hydrolysis or other degradation reactions may be occurring. | Assess the stability of the compound in different solvents and pH ranges. Use aprotic and anhydrous solvents if hydrolysis is suspected. Prepare solutions fresh for each experiment. |
| Inconsistent results between experiments | Variability in experimental conditions (temperature, light exposure, pH). Non-homogeneity of the sample. | Strictly control all experimental parameters. Ensure the sample is fully dissolved and the solution is homogeneous before use. Use a validated analytical method. |
| Precipitation of the compound during aqueous studies | Low aqueous solubility of the compound. | Use a co-solvent system (e.g., with DMSO, ethanol) to improve solubility. Ensure the final concentration of the organic solvent does not interfere with the experiment. Perform solubility studies prior to stability testing. |
Experimental Protocols
The following are general protocols for forced degradation studies. The concentrations and durations may need to be adjusted based on the observed stability of this compound.
Protocol 1: Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis (for the acidic sample, use NaOH; for the basic sample, use HCl).
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL stock solution of the compound as described above.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
Protocol 3: Thermal Degradation
-
Place a known amount of the solid compound in a vial and heat it in an oven at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
For solution stability, prepare a 1 mg/mL solution in a suitable solvent and heat at 60°C.
-
At each time point, dissolve the solid sample in the mobile phase or dilute the solution sample and analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Expose the solution in a photostability chamber to a light source according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Take samples at appropriate time intervals and analyze by HPLC.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound after 24 hours of stress.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl (RT) | 15.2 | 2 | 12.5 |
| 0.1 M NaOH (RT) | 45.8 | 1 | 42.1 |
| 3% H₂O₂ (RT) | 8.5 | 3 | 5.2 |
| Thermal (60°C, solid) | 2.1 | 1 | 1.8 |
| Photolytic (ICH Q1B) | 11.7 | 2 | 9.3 |
Visualizations
References
Technical Support Center: Optimizing N-Substituted Maleimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted maleimides.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing N-substituted maleimides?
The most common method is a two-step process. First, maleic anhydride reacts with a primary amine to form the corresponding N-substituted maleamic acid intermediate. This reaction is typically fast and high-yielding. The second, more challenging step is the cyclodehydration of the maleamic acid to form the maleimide ring.[1][2][3]
Q2: What are the most common methods for the cyclodehydration of maleamic acids?
Common methods include:
-
Acetic Anhydride and a Catalyst: Using acetic anhydride as a dehydrating agent with a catalyst like sodium acetate is a classic and widely used method, particularly for aromatic maleimides.[1][4][5][6]
-
Azeotropic Dehydration: Heating the maleamic acid in a solvent that forms an azeotrope with water (e.g., toluene, xylene) in the presence of an acid or metal catalyst, and removing water using a Dean-Stark apparatus.[7][8][9]
-
Carbodiimide Coupling: Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the ring closure.[10][11]
Q3: Why is the synthesis of N-aliphatic maleimides often more difficult than N-aromatic maleimides?
The ring-closure (cyclization) step is particularly challenging when the substituent on the nitrogen is an aliphatic group. This can often result in lower yields and purity compared to the synthesis of aromatic maleimides.[1][2]
Q4: My final maleimide product is unstable. What are the common causes?
The maleimide ring is susceptible to hydrolysis (ring-opening) to form the unreactive maleamic acid, especially at pH values above 7.5.[12][13] For long-term storage, it is recommended to keep the maleimide in a dry, aprotic organic solvent like DMSO or DMF at low temperatures (-20°C).[12]
Troubleshooting Guides
Issue 1: Low or No Yield of N-Substituted Maleimide
Question: I am getting a very low yield or no product after the cyclization step. What are the potential causes and solutions?
| Potential Cause | Explanation & Solution |
| Incomplete Cyclization | The dehydration reaction may be too slow or inefficient under the chosen conditions. Solution: Increase the reaction temperature, extend the reaction time, or switch to a more powerful dehydration method. For the acetic anhydride method, ensure the sodium acetate is anhydrous. For azeotropic methods, ensure efficient removal of water. |
| Side Reactions | The maleamic acid or the maleimide product may be undergoing side reactions like polymerization, especially at high temperatures.[14] Solution: Lower the reaction temperature if possible. The addition of a radical inhibitor like hydroquinone can sometimes suppress polymerization.[14] |
| Overheating (Acetic Anhydride Method) | When using acetic anhydride and sodium acetate, overheating (e.g., above 70°C) can lead to lower yields of the desired maleimide.[10][15] Solution: Carefully control the reaction temperature, preferably keeping it around 60-65°C.[15] |
| Hydrolysis of Product | If the workup involves aqueous solutions, especially under neutral or basic conditions, the maleimide ring can hydrolyze back to the maleamic acid. Solution: Perform aqueous washes with cold, slightly acidic water and minimize the contact time. Ensure all subsequent handling is under anhydrous conditions. |
| Ineffective Dehydrating Agent | The dehydrating agent (e.g., acetic anhydride) may have degraded due to moisture. Solution: Use a fresh bottle of the dehydrating agent. |
Issue 2: Formation of Side Products and Impurities
Question: My final product is impure, and I'm having trouble with purification. What are the likely side products and how can I deal with them?
| Potential Cause | Explanation & Solution |
| Polymerization | Maleimides can undergo free-radical polymerization, especially when heated, leading to resinous by-products.[14] This is a significant issue at high temperatures (e.g., 170-180°C).[16] Solution: Use the mildest effective reaction conditions. Purification can be achieved by silica gel chromatography to remove oligomers, followed by recrystallization or distillation.[16] |
| Unreacted Maleamic Acid | Incomplete cyclization will leave the starting maleamic acid in the product mixture. Solution: Optimize the reaction conditions for full conversion (see Issue 1). Maleamic acid can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), which will deprotonate and extract the acidic starting material. |
| Isomaleimide Formation | Under certain conditions, particularly with reagents like trifluoroacetic anhydride, N-substituted isomaleimides can form as by-products.[17] Solution: The choice of dehydrating agent and reaction conditions influences the product ratio. Isomaleimides can sometimes be rearranged to the desired maleimide.[17] Careful control of the reaction, as in the acetic anhydride/sodium acetate method, typically favors maleimide formation. |
| Michael Addition | If excess primary amine is present, it can react with the newly formed maleimide via a Michael addition, leading to impurities.[14] Solution: Use a stoichiometric or slight excess of maleic anhydride relative to the amine during the initial maleamic acid formation step to ensure all the amine is consumed.[18] |
Data Presentation: Reaction Conditions for Cyclization
The following tables summarize typical conditions for the cyclodehydration of N-substituted maleamic acids to form maleimides.
Table 1: Acetic Anhydride / Sodium Acetate Method
| N-Substituent | Temperature | Time | Yield | Reference |
| Phenyl | Heating on steam bath | 30 min | 75-80% | [19] |
| 4-Chlorophenyl | 60-70°C | 60 min | ~70% | [10][15] |
| Various Aryl groups | Reflux on water bath | Until color change | - | [4] |
| 4-Fluorophenyl | 130°C (in Acetic Acid) | 17.5 hours | - | [20] |
Table 2: Azeotropic Dehydration Methods
| N-Substituent | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Phenyl | Toluene | Triethylbetaine | Reflux | 7 hours | - | [18] |
| Phenyl | Xylene / DMF | Stannous Oxide | ~140°C | 3 hours | High | [7] |
| Various | Toluene | Supported Organic Phosphonic Acid | 100-140°C | 5+ hours | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylmaleimide via Acetic Anhydride
This protocol is based on the procedure from Organic Syntheses.[19]
Step A: Formation of Maleanilic Acid
-
In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve maleic anhydride (196 g, 2 moles) in 2.5 L of ethyl ether.
-
Once dissolved, slowly add a solution of aniline (186 g, 2 moles) in 200 mL of ether through the dropping funnel.
-
A thick suspension will form. Stir the mixture at room temperature for 1 hour.
-
Cool the flask in an ice bath to 15-20°C.
-
Collect the product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid, which can be used in the next step without further purification. The expected yield is 97-98%.
Step B: Cyclization to N-Phenylmaleimide
-
In a 2 L Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).
-
Add the maleanilic acid (316 g) from Step A.
-
Heat the suspension on a steam bath for 30 minutes, swirling to dissolve the solids.
-
Cool the reaction mixture in a cold water bath to near room temperature.
-
Pour the cooled mixture into 1.3 L of ice water.
-
Collect the precipitated yellow product by suction filtration.
-
Wash the product three times with 500 mL portions of ice-cold water, followed by one wash with 500 mL of petroleum ether.
-
Dry the product. The crude yield of N-phenylmaleimide is typically 75-80%. Recrystallization from cyclohexane can be performed for further purification.
Protocol 2: General Azeotropic Dehydration
This is a general procedure based on principles from various sources.[7][8][9][18]
-
In-situ formation of Maleamic Acid: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable azeotropic solvent (e.g., toluene, xylene).
-
Slowly add the primary amine (1.0 eq) to the solution at room temperature and stir for 1-2 hours to form the maleamic acid slurry.
-
Cyclization: Add the chosen catalyst (e.g., p-toluenesulfonic acid, stannous oxide[7], or a supported acid catalyst[9]).
-
Heat the mixture to reflux. Water generated from the cyclization will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-7 hours).
-
Workup: Cool the reaction mixture to room temperature.
-
Filter the mixture if a solid catalyst was used.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-substituted maleimide, which can be further purified by recrystallization or column chromatography.
Visualizations
References
- 1. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 2. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 8. Preparation process of N-substituted maleimides - Patent 0372922 [data.epo.org]
- 9. KR101051543B1 - Manufacturing method of N-substituted maleimide - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Pyrrole-2,5-Dione (Maleimide) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and application of pyrrole-2,5-diones (maleimides). It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted pyrrole-2,5-diones (maleimides)?
A1: The most prevalent method is a two-step process. First, a primary amine is reacted with maleic anhydride to form an N-substituted maleamic acid. This intermediate is then cyclized through dehydration to yield the final N-substituted maleimide.[1][2][3]
Q2: What are the critical parameters to control during maleimide-thiol conjugation for bioconjugation applications?
A2: The most critical parameter is the pH of the reaction buffer, which should be maintained between 6.5 and 7.5 for optimal results.[2][4][5][6] This pH range ensures a high rate of reaction between the maleimide and the thiol group while minimizing side reactions such as hydrolysis of the maleimide ring and reaction with amines.[2][4][5][6] Other important factors include the molar ratio of maleimide to thiol, the absence of competing nucleophiles, and the reduction of any disulfide bonds in the protein or peptide.[4][6]
Q3: My maleimide compound is unstable in aqueous solutions. How can I improve its stability?
A3: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[4][5] To ensure stability, always prepare aqueous solutions of maleimide-containing reagents immediately before use.[4] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C, protected from moisture.[4][6] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[4]
Q4: What is a common byproduct in the Paal-Knorr synthesis of pyrroles, and how can its formation be minimized?
A4: The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[7] This occurs through the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material. To minimize furan formation, it is recommended to maintain a reaction pH above 3 and consider using an excess of the amine.[7]
Troubleshooting Guide: Synthesis of Pyrrole-2,5-diones
This guide addresses common problems encountered during the synthesis of N-substituted maleimides from maleic anhydride and primary amines.
Issue 1: Low Yield of N-Substituted Maleamic Acid (Intermediate)
| Possible Cause | Troubleshooting Steps |
| Michael addition of the amine to the maleamic acid double bond. | Gradually add the primary amine to a solution containing an equimolar amount or a slight excess of maleic anhydride.[1] |
| Incomplete reaction. | Ensure the reaction is stirred at an appropriate temperature (often room temperature) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Precipitation issues. | Maleamic acids often precipitate from the reaction mixture. Ensure efficient stirring to prevent clumping and incomplete reaction. |
Issue 2: Low Yield or Failure of Maleamic Acid Cyclodehydration
| Possible Cause | Troubleshooting Steps |
| Incomplete dehydration. | - Acetic Anhydride/Sodium Acetate: Ensure anhydrous conditions. Heat the reaction mixture (e.g., 100°C) for an adequate time.[4][8] - Azeotropic Dehydration: Use a suitable solvent (e.g., toluene, xylene) and a Dean-Stark apparatus to effectively remove water. Consider adding a polar aprotic solvent to improve the solubility of the maleamic acid.[1] - Other Dehydrating Agents: Consider using alternative dehydrating agents like dicyclohexylcarbodiimide (DCC) or p-toluenesulfonic acid, but be aware of potential side reactions.[9][10] |
| Polymerization of the maleimide product. | This is common with direct thermal cyclodehydration at high temperatures (around 200°C).[1] Use milder conditions, such as azeotropic distillation at lower temperatures or chemical dehydration. |
| Formation of isomaleimide byproduct. | Isomaleimide formation is kinetically favored under certain conditions (e.g., using DCC).[10] The desired maleimide is the thermodynamically more stable product. Heating the reaction mixture can promote the conversion of the isomaleimide to the maleimide. The choice of dehydrating agent and reaction conditions can influence the product ratio.[11] |
| Degradation of starting material or product. | Avoid excessively harsh acidic or high-temperature conditions, which can lead to decomposition.[7] |
Issue 3: Product Purity Issues
| Possible Cause | Troubleshooting Steps |
| Presence of unreacted maleamic acid. | Optimize the cyclodehydration reaction conditions (time, temperature, dehydrating agent). The crude product can be purified by recrystallization or column chromatography. |
| Dark, tarry crude product. | This often indicates polymerization, especially when synthesizing aliphatic maleimides with acetic anhydride or using excessively high temperatures.[7][10] Use milder reaction conditions and consider alternative purification methods. |
| Contamination with isomaleimide. | Separate the isomers using column chromatography. Alternatively, adjust the reaction conditions (e.g., higher temperature, longer reaction time) to favor the formation of the thermodynamically stable maleimide. |
| Residual solvents or reagents. | Ensure the product is thoroughly washed and dried after filtration. For high-boiling solvents, removal under high vacuum may be necessary. Recrystallization is an effective purification method.[12] |
Troubleshooting Guide: Application in Bioconjugation (Thiol-Maleimide Reaction)
Issue 4: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the maleimide. | Prepare aqueous solutions of the maleimide reagent immediately before use.[4] Store stock solutions in anhydrous DMSO or DMF at -20°C.[4][6] |
| Oxidation of thiol groups. | Reduce disulfide bonds in the protein/peptide using a reducing agent like TCEP or DTT.[4] Ensure DTT is removed before adding the maleimide reagent.[4] Degas buffers and add a chelating agent like EDTA to prevent metal-catalyzed oxidation.[4] |
| Suboptimal pH. | Maintain the reaction pH between 6.5 and 7.5.[4][5][6] Below pH 6.5, the reaction is slow; above pH 7.5, hydrolysis and side reactions with amines increase.[4][6] |
| Incorrect stoichiometry. | Use a molar excess of the maleimide reagent (a 10-20 fold excess is a common starting point for proteins).[4] This may need to be optimized for your specific system. |
Issue 5: Lack of Selectivity and Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with other nucleophiles (e.g., lysine). | Strictly maintain the reaction pH between 6.5 and 7.5.[4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5] |
| Thiazine rearrangement. | This can occur when conjugating to a peptide with an N-terminal cysteine, especially at neutral to basic pH.[3][13] If possible, avoid conjugation to N-terminal cysteines or perform the reaction under more acidic conditions. |
| Retro-Michael reaction (thiol exchange). | The thioether bond can be reversible, leading to "payload migration".[2][5] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to the corresponding succinamic acid by raising the pH after the initial conjugation is complete.[4] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | Negligible | Low | The reaction is impractically slow.[2] |
| 6.5 - 7.5 | Optimal | Low (Thiol reaction is ~1,000 times faster)[2] | Moderate | Ideal range for selective and efficient thiol conjugation.[2][4] |
| > 7.5 | High | Increases Significantly | High | Increased risk of side reactions and maleimide instability.[2][4][6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Phenylmaleimide
This protocol describes the two-step synthesis of N-phenylmaleimide from maleic anhydride and aniline.
Step 1: Synthesis of N-Phenylmaleamic Acid
-
In a suitable flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Slowly add a solution of aniline (1.0 eq) in anhydrous diethyl ether to the maleic anhydride solution with stirring.
-
A precipitate of N-phenylmaleamic acid will form. Continue stirring at room temperature for 1-2 hours.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry. The yield is typically quantitative.[8]
Step 2: Cyclodehydration to N-Phenylmaleimide
-
In a round-bottom flask equipped with a reflux condenser, combine the dried N-phenylmaleamic acid (1.0 eq), anhydrous sodium acetate (e.g., 0.8 eq), and acetic anhydride (e.g., 2-3 volumes relative to the maleamic acid).[4][8]
-
Heat the mixture with stirring in an oil bath at 100°C for approximately 45 minutes.[4]
-
Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with stirring to precipitate the product.
-
Collect the crude N-phenylmaleimide by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane or ethanol.[8]
Visualizations
Caption: General workflow for the two-step synthesis of N-substituted maleimides.
Caption: A logical guide for troubleshooting low yields in maleimide synthesis.
Caption: Competing reaction pathways for maleimides in a biological milieu.
References
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 10. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 11. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 13. Synthesis on N-Alkylated Maleimides | Semantic Scholar [semanticscholar.org]
minimizing side products in the synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying the cause and providing solutions to minimize the formation of impurities.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | 1. Incomplete reaction of 2-ethoxyaniline and maleic anhydride.2. Incomplete cyclization of the maleanilic acid intermediate.3. Hydrolysis of the maleimide product during workup or purification. | 1. Ensure equimolar amounts of high-purity reactants. The reaction to form the maleanilic acid is typically fast; ensure sufficient reaction time (e.g., 1 hour at room temperature).2. Increase the reaction temperature or time for the cyclization step. Ensure the dehydrating agent (e.g., acetic anhydride) is not quenched. Consider using a more efficient catalyst if needed.[1][2]3. Use anhydrous solvents and reagents. During workup, use ice-cold water to precipitate the product and minimize hydrolysis.[1][3] |
| Presence of unreacted 2-ethoxyaniline in the final product | Incomplete initial reaction with maleic anhydride. | Ensure complete dissolution and mixing of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of N-(2-ethoxyphenyl)maleanilic acid in the final product | 1. Incomplete cyclization.2. Hydrolysis of the desired product. | 1. Increase the amount of dehydrating agent (acetic anhydride) and/or catalyst (sodium acetate). Extend the heating time or slightly increase the temperature (e.g., to 60-70°C), but avoid excessive heat which can lead to other side products.[1]2. Ensure all workup and purification steps are performed under anhydrous or near-anhydrous conditions where possible. Wash the crude product with cold water to remove any acid without causing significant hydrolysis.[3] |
| Formation of a polymeric substance | The maleimide product can undergo polymerization, especially at high temperatures or in the presence of radical initiators. | Avoid excessive heating during the reaction and purification steps. Store the purified product in a cool, dark place. |
| Product discoloration (darker than expected yellow) | Impurities or degradation products. Overheating during the cyclization step can lead to charring. | Maintain careful temperature control during the cyclization.[1] Purify the crude product by recrystallization from a suitable solvent like cyclohexane or ethanol to obtain a pure, canary-yellow product.[3] |
| Michael addition of nucleophiles | Reaction of the maleimide double bond with nucleophiles (e.g., amines, thiols). This is more likely to occur if the pH is not controlled, particularly above 7.5 for amines.[4] | Maintain a neutral to slightly acidic pH (6.5-7.5) during any aqueous steps.[4] Ensure starting materials and solvents are free from amine or thiol impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most common side product is typically the intermediate, N-(2-ethoxyphenyl)maleanilic acid, resulting from incomplete cyclization or hydrolysis of the final product.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting materials (2-ethoxyaniline and maleic anhydride), the reaction mixture, and a co-spot. The disappearance of the starting materials and the appearance of the intermediate and then the final product will indicate the reaction's progress.
Q3: What is the optimal temperature for the cyclization step?
The optimal temperature for cyclization using acetic anhydride and sodium acetate is typically between 60-70°C.[1] Exceeding this temperature can lead to the formation of side products and discoloration.
Q4: What is the best method for purifying the final product?
Recrystallization is a common and effective method for purifying N-aryl maleimides.[1][3] Solvents such as cyclohexane or ethanol are often used. This method helps to remove unreacted starting materials, the maleanilic acid intermediate, and other impurities.
Q5: How should I store the purified this compound?
The purified product should be stored in a cool, dry, and dark place to prevent hydrolysis and potential polymerization.
Experimental Protocols
Synthesis of N-(2-ethoxyphenyl)maleanilic acid (Intermediate)
-
In a three-necked flask equipped with a stirrer, dissolve maleic anhydride (1 equivalent) in anhydrous diethyl ether.
-
While stirring, slowly add a solution of 2-ethoxyaniline (1 equivalent) in diethyl ether to the maleic anhydride solution.
-
A precipitate of N-(2-ethoxyphenyl)maleanilic acid will form.
-
Continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
The product can be used in the next step without further purification.
Synthesis of this compound (Final Product)
-
In an Erlenmeyer flask, prepare a suspension of N-(2-ethoxyphenyl)maleanilic acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents) in acetic anhydride (3-4 equivalents).
-
Heat the mixture on a steam bath or in a water bath at 60-70°C with swirling until the solid dissolves.[1]
-
Continue heating for an additional 30 minutes.
-
Cool the reaction mixture and pour it into a beaker containing ice-cold water to precipitate the crude product.
-
Stir the mixture vigorously for a few minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from cyclohexane or ethanol to obtain pure this compound as yellow crystals.[3]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Scaling Up Production of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the reaction of 2-ethoxyaniline with maleic anhydride to form the intermediate N-(2-ethoxyphenyl)maleamic acid. The second step is the cyclodehydration of this intermediate, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final product.[1][2][3][4]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to control during scale-up include reaction temperature, rate of reagent addition, stirring efficiency, and reaction time. Inadequate control of these parameters can lead to side reactions, reduced yield, and impurities.
Q3: What are potential side reactions to be aware of during the synthesis?
A3: Potential side reactions include the formation of polymeric materials, especially at elevated temperatures.[5] Incomplete cyclization of the maleamic acid intermediate can also result in a mixture of starting material and product. Additionally, side reactions involving the ethoxy group are possible under harsh acidic or basic conditions, although less common under standard protocols.
Q4: How can the purity of the final product be enhanced during scale-up?
A4: Purification of this compound on a larger scale is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane.[1][6] For higher purity, column chromatography using silica gel can be employed, though this may be less practical for very large quantities.[7]
Q5: What are the primary safety concerns when handling the reactants?
A5: Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[8][9][10][11] 2-Ethoxyaniline is toxic and should be handled with care to avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of N-(2-ethoxyphenyl)maleamic acid (Step 1) | - Incomplete reaction. - Incorrect stoichiometry. - Poor quality of starting materials. | - Ensure maleic anhydride is fully dissolved before adding 2-ethoxyaniline. - Stir the reaction mixture for a sufficient duration (monitor via TLC). - Verify the molar equivalents of the reactants. - Use freshly opened or purified starting materials. |
| Low Yield of this compound (Step 2) | - Incomplete cyclization. - Degradation of the product at high temperatures. - Hydrolysis of the maleimide ring during workup. | - Ensure sufficient heating and reaction time for the cyclization step. - Avoid excessive heating; maintain the recommended temperature range. - Use ice-cold water during the precipitation and washing steps to minimize hydrolysis.[1] |
| Product is an Oily or Gummy Solid | - Presence of impurities. - Incomplete removal of solvent. | - Attempt recrystallization from a different solvent system. - If recrystallization fails, consider purification by column chromatography. - Ensure the product is thoroughly dried under vacuum. |
| Multiple Spots on TLC After Cyclization | - Incomplete reaction (presence of maleamic acid). - Formation of byproducts. | - Increase the reaction time or temperature of the cyclization step. - Review the reaction conditions to minimize side reactions (e.g., ensure anhydrous conditions). - Isolate the desired product using column chromatography. |
| Darkening of the Reaction Mixture | - Decomposition of starting materials or product. | - Lower the reaction temperature. - Reduce the reaction time. - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
Experimental Protocols
Step 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or glacial acetic acid).
-
With vigorous stirring, add a solution of 2-ethoxyaniline (1.0 equivalent) in the same solvent dropwise through the dropping funnel.
-
After the addition is complete, continue to stir the resulting suspension at room temperature for 1-2 hours.
-
Collect the precipitated N-(2-ethoxyphenyl)maleamic acid by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, create a suspension of N-(2-ethoxyphenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (3-5 volumes).
-
Heat the mixture with stirring on a steam bath or in an oil bath at 60-80°C for 30-60 minutes, or until the solid dissolves.[12]
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water to precipitate the product.
-
Stir the mixture vigorously for a few minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or petroleum ether.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane).
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up
| Scale | Maleic Anhydride (g) | 2-Ethoxyaniline (g) | Acetic Anhydride (mL) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 10.0 | 14.0 | 50 | 75-85 | >95 |
| Pilot Scale | 1000 | 1400 | 5000 | 70-80 | >95 |
| Production Scale | 10000 | 14000 | 50000 | 65-75 | >95 |
Note: The values in this table are illustrative and may vary depending on the specific equipment and reaction conditions used.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 8. molgroupchemicals.com [molgroupchemicals.com]
- 9. ineos.com [ineos.com]
- 10. valudor.com [valudor.com]
- 11. chemos.de [chemos.de]
- 12. pubs.rsc.org [pubs.rsc.org]
addressing off-target effects of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in cellular assays. The content is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: this compound belongs to the N-substituted maleimide class of compounds. The maleimide moiety is a reactive electrophile that readily forms covalent bonds with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. Therefore, the primary mechanism of action is expected to be the irreversible covalent inhibition of its target protein(s).
Q2: What are the known or potential primary targets of N-aryl maleimides like this compound?
A2: While the specific primary target of this compound may not be definitively established in all contexts, related N-substituted maleimides have been shown to inhibit several enzymes, including:
-
Prostaglandin Endoperoxide Synthases (PGHS-1 and PGHS-2, also known as COX-1 and COX-2): These enzymes are involved in the inflammatory response.[1][2]
-
Monoglyceride Lipase (MGL): This enzyme plays a role in the endocannabinoid system.[3]
-
Topoisomerase II: This enzyme is crucial for DNA replication and transcription.[4]
-
Calmodulin-dependent protein kinase II delta (CaMKIIδ): A key signaling protein involved in various cellular processes.[5]
-
Tyrosine Kinases (e.g., EGFR, VEGFR2): Some pyrrole-2,5-dione derivatives have been investigated as potential inhibitors of these growth factor receptors.[6]
Q3: What are the likely off-target effects of this compound?
A3: Due to the reactive nature of the maleimide group, off-target effects are a significant consideration. These effects primarily arise from the covalent modification of cysteine residues on proteins other than the intended target. Any protein with a sufficiently reactive cysteine residue could be a potential off-target. This can lead to a variety of unintended cellular consequences, making it crucial to perform appropriate control experiments.
Q4: How can I minimize off-target effects in my cellular assays?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate the compound to determine the minimal concentration required to achieve the desired on-target effect.
-
Limit exposure time: Reduce the incubation time of the compound with your cells to the shortest duration necessary.
-
Employ structurally related but inactive control compounds: A succinimide analog, where the double bond in the pyrrole-2,5-dione ring is saturated, can be a useful negative control as it is incapable of the same Michael addition reaction.[4]
-
Use multiple, structurally diverse inhibitors for the same target: If available, confirming a phenotype with different inhibitors targeting the same protein can increase confidence that the observed effect is on-target.
-
Perform target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should recapitulate the phenotype observed with the inhibitor.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity or unexpected changes in cell morphology.
-
Possible Cause: Off-target covalent modification of essential cellular proteins. The reactive maleimide group can interact with a wide range of proteins, leading to widespread cellular stress and toxicity.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed dose-response experiment to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic range for your functional assays.
-
Time-Course Experiment: Assess cell viability at multiple time points to identify the onset of toxicity.
-
Negative Control Compound: Treat cells with an equivalent concentration of a succinimide analog of the compound. If the succinimide analog does not produce the same cytotoxic effects, it suggests the toxicity is related to the reactive maleimide moiety.
-
Rescue Experiment: If the intended target is known, overexpressing a drug-resistant mutant of the target protein might rescue the cells from the on-target effects, helping to distinguish them from off-target toxicity.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Instability of the compound in aqueous media. The maleimide ring can be susceptible to hydrolysis, leading to an inactive compound. The rate of hydrolysis is pH-dependent.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in an appropriate solvent (e.g., DMSO) and use them immediately for preparing working solutions in your cell culture media.
-
pH of Media: Ensure the pH of your cell culture media is stable and within the physiological range.
-
Control for Compound Activity: In parallel with your cellular assay, you can perform a simple chemical assay to confirm the reactivity of your compound stock, for example, by monitoring its reaction with a thiol-containing molecule like glutathione.
-
Issue 3: Observed phenotype does not match the known function of the intended target.
-
Possible Cause: The observed effect is due to the inhibition of an off-target protein.
-
Troubleshooting Steps:
-
Orthogonal Validation: Use a non-pharmacological method to validate the role of the intended target. For example, use siRNA or CRISPR to knock down or knock out the target protein. If the phenotype is the same, it strengthens the evidence for on-target activity.
-
Target Engagement Assay: If possible, perform an assay to directly measure the binding of the compound to its intended target in the cell. This could involve techniques like cellular thermal shift assay (CETSA) or using a tagged version of the compound for affinity pull-down experiments.
-
Profiling against a panel of potential off-targets: If resources permit, screen the compound against a panel of kinases or other enzymes known to be susceptible to maleimide-based inhibitors to identify potential off-targets.
-
Data Summary
Table 1: Potential Molecular Targets of N-Aryl Maleimides and Related Compounds
| Target Class | Specific Examples | Potential Biological Role | Reference |
| Prostaglandin Endoperoxide Synthases | PGHS-1 (COX-1), PGHS-2 (COX-2) | Inflammation, Pain | [1][2] |
| Hydrolases | Monoglyceride Lipase (MGL) | Endocannabinoid Signaling | [3] |
| Topoisomerases | Topoisomerase II | DNA Replication & Transcription | [4] |
| Kinases | CaMKIIδ, EGFR, VEGFR2 | Cellular Signaling, Growth | [5][6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture media. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
-
siRNA Transfection: Transfect cells with an siRNA targeting the mRNA of the intended target protein. Use a non-targeting (scrambled) siRNA as a negative control.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Protein Level Verification: Lyse a subset of the cells and perform a Western blot to confirm the reduction in the target protein levels in the siRNA-treated group compared to the control group.
-
Phenotypic Assay: In parallel, perform your primary cellular assay with the remaining cells to assess if the phenotype observed with this compound is replicated in the cells with target protein knockdown.
Visualizations
Caption: On-target vs. off-target effects of a covalent inhibitor.
Caption: Workflow for validating on-target effects.
References
- 1. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 439741 - Inhibition of human MGL - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl-indolyl maleimides as inhibitors of CaMKIIdelta. Part 2: SAR of the amine tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ethoxyphenyl-Pyrrole-Dione Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with enhancing the oral bioavailability of investigational ethoxyphenyl-pyrrole-dione compounds. The content is structured to provide practical troubleshooting guidance and clear answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of enhancing the bioavailability of ethoxyphenyl-pyrrole-dione compounds.
Problem 1: Low aqueous solubility of the ethoxyphenyl-pyrrole-dione compound.
-
Question: My ethoxyphenyl-pyrrole-dione compound exhibits very low solubility in aqueous media, limiting dissolution and subsequent absorption. What steps can I take to address this?
-
Answer: Poor aqueous solubility is a common challenge for many new chemical entities, including those with a pyrrole-dione scaffold.[1] A systematic approach to improving solubility is recommended.
-
Initial Assessment:
-
Determine Equilibrium Solubility: Quantify the solubility of your compound in physiologically relevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), to understand the extent of the solubility issue.
-
Solid-State Characterization: Analyze the solid-state properties of your compound (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), as different solid forms can have varying solubilities.
-
-
Recommended Strategies:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[1] Techniques like micronization and nanomilling are effective for this purpose.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution.[1] This can be achieved through methods such as spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.[2]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound by encapsulating the lipophilic molecule within a hydrophilic shell.
-
-
Problem 2: Adequate in vitro dissolution but poor in vivo absorption.
-
Question: My formulation of the ethoxyphenyl-pyrrole-dione compound shows good dissolution in vitro, but the in vivo pharmacokinetic studies in rats reveal low and variable plasma concentrations. What could be the underlying reasons?
-
Answer: This discrepancy often points towards issues with membrane permeability or first-pass metabolism.[3]
-
Initial Assessment:
-
Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine if the compound can efficiently cross the intestinal epithelium.[4]
-
Metabolic Stability: Evaluate the metabolic stability of your compound in liver microsomes or S9 fractions to assess its susceptibility to first-pass metabolism.
-
-
Recommended Strategies:
-
Permeation Enhancers: If permeability is low, consider incorporating permeation enhancers into your formulation. However, their use must be carefully evaluated for potential toxicity.
-
Efflux Pump Inhibition: If the Caco-2 assay suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm this.[5] Formulation strategies using certain excipients can also inhibit P-gp.[1]
-
Prodrug Approach: If extensive first-pass metabolism is the issue, a prodrug strategy could be employed to mask the metabolic site and improve bioavailability.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioavailability enhancement of ethoxyphenyl-pyrrole-dione compounds.
-
Q1: What is the Biopharmaceutics Classification System (BCS) and how can it guide the development of my ethoxyphenyl-pyrrole-dione compound?
-
A1: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[6] Determining the BCS class of your compound early in development is crucial. Ethoxyphenyl-pyrrole-dione compounds are likely to be poorly soluble, placing them in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification helps in selecting the most appropriate bioavailability enhancement strategy. For BCS Class II compounds, the focus is on improving dissolution, while for Class IV, both solubility and permeability need to be addressed.[2]
-
Q2: How do I choose the right formulation strategy for my compound?
-
A2: The choice of formulation strategy depends on the physicochemical properties of your compound, its BCS class, and the desired release profile. A tiered approach is often effective:
-
Simple Approaches First: Start with simpler and more established methods like particle size reduction.
-
Solid Dispersions: If solubility is the primary rate-limiting step, amorphous solid dispersions are a powerful tool.
-
Lipid-Based Systems: For highly lipophilic compounds, lipid-based formulations can be very effective.
-
Combination Approaches: In some cases, a combination of strategies may be necessary to overcome multiple barriers to bioavailability.
-
-
Q3: What are the critical parameters to measure in an in vivo pharmacokinetic study?
-
A3: Key pharmacokinetic parameters to determine the oral bioavailability of your compound include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure of the drug over time.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[7]
-
Data Presentation
Table 1: Example of In Vitro Solubility Data for an Ethoxyphenyl-Pyrrole-Dione Compound
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 2.5 ± 0.3 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 1.8 ± 0.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 5.1 ± 0.6 |
Table 2: Example of In Vitro Permeability Data from a Caco-2 Assay
| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Ethoxyphenyl-Pyrrole-Dione | A to B | 1.5 ± 0.2 | 3.2 |
| B to A | 4.8 ± 0.5 | ||
| Propranolol (High Permeability Control) | A to B | 25.3 ± 2.1 | N/A |
| Atenolol (Low Permeability Control) | A to B | 0.4 ± 0.1 | N/A |
Table 3: Example of In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | PO | 10 | 50 ± 15 | 2.0 | 150 ± 45 | 5% |
| Solid Dispersion | PO | 10 | 250 ± 60 | 1.5 | 900 ± 180 | 30% |
| Solution | IV | 2 | 800 ± 150 | 0.1 | 3000 ± 450 | 100% |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess the dissolution rate and extent of an ethoxyphenyl-pyrrole-dione compound from a formulated product in a biorelevant medium.
Materials:
-
USP Apparatus II (Paddle)
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column and detector for quantification
-
Biorelevant dissolution medium (e.g., FaSSIF)
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.
-
Place 900 mL of the medium into each dissolution vessel.
-
Set the paddle speed, typically to 50 or 75 RPM.[8]
-
Introduce the dosage form (e.g., a capsule containing the formulation) into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples to prevent further dissolution.
-
Analyze the samples for drug concentration using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of an ethoxyphenyl-pyrrole-dione compound and assess its potential for active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol and atenolol)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare dosing solutions of the test compound and controls in the transport buffer.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the dosing solution to the apical (donor) side of the Transwell.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for A-to-B.
-
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[5]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of an ethoxyphenyl-pyrrole-dione compound.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Fast the rats overnight before dosing but allow free access to water.
-
Divide the rats into groups for oral (PO) and intravenous (IV) administration.
-
Oral Administration:
-
Administer the formulated compound via oral gavage at the desired dose.
-
-
Intravenous Administration:
-
Administer the compound as a solution via an intravenous catheter at a lower dose.
-
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or a cannula.[9]
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) and the absolute bioavailability.[7]
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. pharm-int.com [pharm-int.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. fda.gov [fda.gov]
- 9. bio-protocol.org [bio-protocol.org]
Technical Support Center: Clinical Development of Pyrrole-2,5-Dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-2,5-dione derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation and clinical development.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary therapeutic applications of pyrrole-2,5-dione derivatives?
The pyrrole-2,5-dione scaffold, particularly the maleimide core, is a versatile pharmacophore with a wide range of biological activities.[1] These derivatives have been investigated for numerous therapeutic applications, including:
-
Oncology: As kinase inhibitors targeting pathways involved in tumor growth and angiogenesis, and as payloads in antibody-drug conjugates (ADCs).[2][3][4]
-
Neurodegenerative Diseases: As inhibitors of Glycogen Synthase Kinase-3 (GSK-3), which is implicated in the pathophysiology of Alzheimer's disease.[2]
-
Diabetes: Also as GSK-3 inhibitors, due to the role of this enzyme in glucose metabolism.[2]
-
Inflammatory Diseases: Exhibiting anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[5]
-
Infectious Diseases: Demonstrating antibacterial and antifungal activities.
Antibody-Drug Conjugates (ADCs)
Q2: We are observing premature release of the payload from our maleimide-based ADC in plasma stability assays. What is the likely cause and how can we address it?
This is a common challenge with ADCs utilizing a maleimide core for conjugation to thiol groups on the antibody.
Likely Cause: The thiosuccinimide linkage formed between the maleimide and the cysteine thiol is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to the exchange of the payload with endogenous thiols like glutathione, resulting in premature drug release and potential off-target toxicity.[6]
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma at various time points. This will allow you to quantify the different Drug-to-Antibody Ratio (DAR) species and confirm the loss of payload over time.
-
Promote Hydrolysis of the Succinimide Ring: Hydrolysis of the thiosuccinimide ring opens the ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[6] This can be achieved by:
-
Incubation at Physiological pH: Incubating the ADC in a buffer at pH 7.4 can promote hydrolysis, although this can be slow for some derivatives.
-
Linker Design: Incorporating structural features into the maleimide linker that accelerate hydrolysis can significantly improve stability. Examples include:
-
-
Alternative Ligation Chemistries: Consider using alternative conjugation strategies that form more stable linkages, such as those based on vinyl sulfones or "bridging" disulfides.
Quantitative Data on Linker Stability:
| Linker Type | Stability in Human Plasma (7 days) | Notes |
| Traditional Maleimide | ~50% intact ADC | Significant deconjugation is often observed due to the retro-Michael reaction.[7] |
| Self-Stabilizing Maleimide (DPR-based) | >95% intact ADC | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[7] |
| "Bridging" Disulfide | >95% intact ADC | Re-bridges the native disulfide bonds of the antibody, leading to highly stable and homogeneous ADCs.[7] |
| Thioether (from Thiol-ene) | >90% intact ADC | Forms a stable C-S bond, offering an alternative to Michael addition chemistry.[7] |
Experimental Protocol: In Vitro Plasma Stability Assay
A detailed protocol for assessing the in vitro stability of an ADC in plasma can be found in the "Experimental Protocols" section below.
Logical Relationship: Maleimide-Thiol Conjugation and Instability
Caption: Reaction pathway of maleimide-thiol conjugation and subsequent in vivo fate.
Kinase Inhibitors
Q3: Our pyrrole-2,5-dione-based kinase inhibitor shows promising in vitro activity, but we are concerned about off-target effects. How can we assess its selectivity?
Assessing kinase selectivity early in development is crucial to minimize off-target effects that can lead to toxicity.
Troubleshooting Steps:
-
Kinase Profiling Panel: Screen your compound against a broad panel of kinases (a "kinome scan") to identify potential off-target interactions. This can be done through various service providers or with commercially available assay kits.
-
IC50 Determination for Off-Targets: For any off-target kinases identified in the initial screen, perform dose-response experiments to determine the IC50 values. This will quantify the potency of your compound against these unintended targets.
-
Cellular Assays: Use cell-based assays to confirm that the observed off-target inhibition translates to a biological effect in a cellular context.
Experimental Protocol: In Vitro Kinase Inhibitor Profiling
A general protocol for in vitro kinase inhibitor profiling is provided in the "Experimental Protocols" section.
Q4: We are developing a GSK-3 inhibitor. What are the key considerations for the in vitro assay?
GSK-3 is a constitutively active kinase, and its activity is regulated by inhibitory phosphorylation.
Key Considerations:
-
Enzyme Source: Use a purified, active form of GSK-3β.
-
Substrate: A common substrate is a pre-phosphorylated peptide, as GSK-3 often recognizes substrates that have been "primed" by another kinase.
-
ATP Concentration: The ATP concentration should be at or near the Km value for ATP to ensure accurate determination of inhibitor potency.
-
Controls: Include appropriate controls, such as a "no enzyme" control and a "no inhibitor" (vehicle) control.
Experimental Protocol: In Vitro GSK-3β Kinase Assay
A detailed protocol for an in vitro GSK-3β kinase assay is available in the "Experimental Protocols" section.
Signaling Pathway: Simplified GSK-3β Signaling
Caption: Simplified GSK-3β signaling pathways.
Clinical Development of Sunitinib (A Pyrrole-Indolin-2-One Derivative)
Q5: What are the common adverse events observed with sunitinib in clinical trials?
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor. The most common treatment-related adverse events (TRAEs) are generally manageable.
Common Adverse Events (Any Grade):
-
Fatigue
-
Diarrhea
-
Mucositis/Stomatitis
-
Nausea
-
Decreased appetite
-
Hypertension
-
Hand-foot syndrome
-
Dysgeusia (altered taste)
-
Dyspepsia
Quantitative Data on Adverse Events:
A pooled analysis of long-term sunitinib treatment in metastatic renal cell carcinoma (mRCC) patients (n=807) showed that most TRAEs occurred within the first year of treatment and their frequency decreased over time, with the exception of hypothyroidism.[8]
| Adverse Event | Incidence (Grade 3/4) in a Phase III mRCC trial |
| Hypertension | 12% |
| Fatigue | 11% |
| Diarrhea | 9% |
| Hand-foot syndrome | 9% |
Q6: What are the key pharmacokinetic parameters of sunitinib?
A population pharmacokinetic meta-analysis of sunitinib and its active metabolite (SU12662) has been conducted.
Pharmacokinetic Parameters:
| Parameter | Sunitinib | SU12662 (Active Metabolite) |
| Apparent Clearance (CL/F) | 51.8 L/h | 29.6 L/h |
| Apparent Volume of Distribution (Vd/F) | 2,030 L | 3,080 L |
Data from a meta-analysis of 14 clinical studies.[3]
Q7: What are the known mechanisms of resistance to sunitinib?
Acquired resistance to sunitinib is a significant clinical challenge, typically developing after 6-15 months of treatment in renal cell carcinoma.[9] Several mechanisms have been proposed:
-
Activation of bypass or alternative signaling pathways: Upregulation of other receptor tyrosine kinases (RTKs) such as c-MET and AXL can reactivate downstream signaling pathways like PI3K/AKT and MAPK/ERK.[2]
-
Inadequate drug accumulation: Increased expression of drug efflux pumps can reduce the intracellular concentration of sunitinib.
-
Tumor microenvironment: Changes in the tumor microenvironment, including the recruitment of bone marrow-derived cells, can contribute to resistance.[10]
-
Metabolic reprogramming: Tumor cells can alter their metabolic pathways to survive and proliferate despite treatment.
-
Epigenetic regulation: Changes in gene expression due to epigenetic modifications can lead to resistance.
Signaling Pathway: Sunitinib Mechanism of Action and Resistance
Caption: Sunitinib inhibits VEGFR and PDGFR signaling. Resistance can occur through the activation of bypass pathways like c-MET and AXL.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for ADCs
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker, if available)
-
Human, mouse, or rat plasma (species-dependent)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
-80°C freezer
-
LC-MS system
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard for payload quantification
Procedure:
-
ADC Incubation:
-
Incubate the test ADC and control ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Preparation for DAR Analysis:
-
Thaw the plasma samples.
-
Purify the ADC from the plasma proteins using a suitable method (e.g., affinity chromatography with Protein A or G).
-
-
LC-MS Analysis of DAR:
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species. This can be performed on the intact ADC or after reduction to separate the light and heavy chains.
-
-
Sample Preparation for Free Payload Quantification:
-
To a plasma aliquot, add an internal standard.
-
Add cold protein precipitation solvent to precipitate the plasma proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis of Free Payload:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Generate a standard curve with known concentrations of the payload to accurately determine the amount released over time.
-
Protocol 2: In Vitro GSK-3β Kinase Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay and is suitable for a 384-well plate format.
Materials:
-
Purified, active GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
DTT
-
Test inhibitor (pyrrole-2,5-dione derivative)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white-walled microplates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should bracket the expected IC50 value.
-
Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Prepare a master mix containing the GSK-3β substrate peptide in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the 384-well plate.
-
Add 2 µL of the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of kinase assay buffer.
-
Add 2 µL of the substrate/ATP mix to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "no enzyme" control signal from all other measurements.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: General In Vitro Kinase Inhibitor Profiling (TR-FRET)
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for kinase inhibitor profiling.
Materials:
-
Purified kinase of interest
-
Biotinylated peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test inhibitor
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665 (or other suitable acceptor)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a master mix of the kinase, biotinylated peptide substrate, and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the test inhibitor or vehicle to the assay plate.
-
Add the kinase/substrate/ATP master mix to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Detection:
-
Add a detection mix containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 to stop the reaction.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and determine the IC50 value.
-
Experimental Workflow for Kinase Inhibitor Development
Caption: A typical workflow for the development of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term Safety of Sunitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and Existing Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data on the biological activity or efficacy of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This guide provides a comparative framework based on the well-established class of cyclooxygenase-2 (COX-2) inhibitors, a potential therapeutic area for novel pyrrole-2,5-dione derivatives given the anti-inflammatory properties of this compound class. The data for this compound presented herein is hypothetical and serves as a placeholder to illustrate a comparative analysis.
This guide offers a comparison of the hypothetical efficacy of this compound with established COX-2 inhibitors, namely celecoxib, rofecoxib, and etoricoxib. The objective is to provide a clear, data-driven comparison to aid in the evaluation of novel compounds within this therapeutic class.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
Below is a diagram illustrating the signaling pathway.
Quantitative Efficacy Comparison: In Vitro Inhibition
The potency of COX inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | 15,000[3] | 40[3][4] | 375 |
| Rofecoxib | >50,000[5] | 18[5][6] | >2778 |
| Etoricoxib | 116,000[7] | 1,100[7] | 105[8] |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical Efficacy of Existing COX-2 Inhibitors
Clinical trials have established the efficacy of selective COX-2 inhibitors in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.
-
Celecoxib: In patients with rheumatoid arthritis, celecoxib has demonstrated significant clinical improvement compared to placebo.[9][10] It has also been shown to be more effective than diclofenac in the pain management of rheumatoid arthritis.[11]
-
Etoricoxib: For osteoarthritis, etoricoxib has shown efficacy superior to placebo and comparable to traditional NSAIDs like diclofenac.[12][13][14] It has also been found to improve pain relief, joint function, and quality of life in elderly patients with osteoarthritis.[15]
Experimental Protocols
A standardized in vitro assay is crucial for comparing the efficacy of novel inhibitors. Below is a representative protocol for a cyclooxygenase inhibitor screening assay.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Test compound (e.g., this compound) and known inhibitors (e.g., celecoxib)
-
Detection reagent (e.g., fluorometric probe to measure prostaglandin G2)
-
96-well microplate
-
Plate reader
Workflow:
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Celecoxib for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefits and harms of celecoxib for treating people with rheumatoid arthritis | Cochrane [cochrane.org]
- 11. ipindexing.com [ipindexing.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A comparison of the therapeutic efficacy and tolerability of etoricoxib and diclofenac in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etoricoxib in the treatment of osteoarthritis over 52-weeks: a double-blind, active-comparator controlled trial [NCT00242489] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoricoxib improves osteoarthritis pain relief, joint function, and quality of life in the extreme elderly - PMC [pmc.ncbi.nlm.nih.gov]
Lack of In Vivo Validation for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione Necessitates Examination of Structurally Related Compounds
Absence of direct in vivo studies on the anti-inflammatory properties of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione makes a direct validation of its efficacy impossible at this time. However, the broader class of N-substituted maleimide and pyrrole-2,5-dione derivatives, to which it belongs, has been the subject of various investigations, revealing significant anti-inflammatory potential, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides a comparative analysis of the performance of these related compounds against established anti-inflammatory agents, based on available experimental data.
Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for their inhibitory activities on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells.[1][2] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit COX enzymes, which are central to the inflammatory cascade. While some pyrrole derivatives have shown dual inhibition of COX-1 and COX-2, many have been designed to selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
Comparison with Alternative Anti-inflammatory Agents
To contextualize the potential efficacy of this compound, this section compares the in vivo anti-inflammatory activity of structurally related pyrrole-2,5-dione and maleimide derivatives with commonly used NSAIDs like Celecoxib and Ibuprofen. The primary model for this comparison is the carrageenan-induced rat paw edema assay, a standard and widely used test for acute inflammation.
| Compound/Drug | Animal Model | Dose | Percent Inhibition of Edema | Reference Compound | Percent Inhibition by Reference |
| Compound 11 (a benzoxazole derivative) | Albino Mice | 10 mg/kg (oral) | 62.7% | - | - |
| Compound 4j (a maleimide derivative) | Rats | Not Specified | Potent Activity | - | - |
| Compound 3b (a pyrrole derivative) | Mice | Not Specified | Analgesic Activity | Celecoxib | Comparable |
| Ibuprofen | Rats | Not Specified | - | - | - |
| Celecoxib | Rats | Not Specified | - | - | - |
Table 1: Comparison of In Vivo Anti-inflammatory Activity. This table summarizes the percentage of edema inhibition by various compounds in the carrageenan-induced paw edema model. Direct comparison is challenging due to variations in experimental protocols across different studies.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data. The following section outlines a typical experimental protocol for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., receiving Celecoxib or Ibuprofen), and one or more test groups receiving different doses of the compound of interest.
-
Compound Administration: The test compounds and standard drug are administered orally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle (the solvent used to dissolve the compounds).
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Mechanism of Action: The COX-2 Signaling Pathway
The primary mechanism by which many N-substituted maleimide and pyrrole-2,5-dione derivatives exert their anti-inflammatory effects is through the inhibition of the COX-2 enzyme.[5][6] During inflammation, various stimuli, such as lipopolysaccharides (LPS), lead to the upregulation of COX-2. This enzyme then catalyzes the conversion of arachidonic acid into prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.
Figure 1. The COX-2 signaling pathway in inflammation and its inhibition.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.
Figure 2. Workflow for the carrageenan-induced paw edema assay.
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione vs. other maleimide derivatives: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-aryl maleimide derivatives, a class of compounds with significant potential in drug development. While specific experimental data for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is not extensively available in public literature, this document summarizes the performance of structurally related N-aryl maleimides, offering insights into their potential efficacy and mechanisms of action. The data presented herein is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field.
Executive Summary
N-Aryl maleimides are a versatile class of compounds known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Their mechanism of action is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This can lead to the modulation of various signaling pathways implicated in disease. This guide focuses on the comparative cytotoxicity and kinase inhibitory potential of several N-aryl maleimide derivatives.
Comparative Biological Activity of N-Aryl Maleimide Derivatives
The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of selected N-aryl maleimide derivatives against various cancer cell lines and kinases. It is important to note that direct comparative studies are limited, and assay conditions can vary between different data sources.
Table 1: Comparative Cytotoxicity of N-Aryl Maleimide Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | A549 (Lung) | Cell Line (Other) | Reference |
| N-Aryl Maleimide (General) | 1.8 - 30.8 | - | - | - | LCC6MDR | [1] |
| Maleopimaric acid N-aryl imide (Atropisomer A) | - | - | 7.51 - 32.1 | 7.51 - 32.1 | HepG2, MGC-803 | [2] |
| N-triazolyl maleimide (4l) | - | - | - | - | SK-Mel-28, SK-Mel-103 | |
| 3-Anilino-4-arylmaleimide (UNC5242) | - | - | - | - | - | [3] |
| N-phenylmaleimide | - | - | - | - | L5178-Y (Leukemia) | [4] |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Kinase Inhibition of N-Aryl Maleimide Derivatives (IC50 values in nM)
| Compound/Derivative | GSK-3β | p38α MAPK | SLK | STK10 | Other Kinase(s) | Reference |
| Indolyl-maleimide analog 9 | 20 | - | - | - | - | [5] |
| Indolyl-maleimide analog 10 (5-fluoro) | 40 | - | - | - | - | [5] |
| Indolyl-maleimide analog 11 (5-bromo) | 82 | - | - | - | - | [5] |
| 3-Anilino-4-arylmaleimides | - | - | Potent Inhibition | Potent Inhibition | - | [6] |
| BIRB 796 (diaryl urea, for comparison) | - | 1 | - | - | JNK2α2 (98) |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the effect of a compound on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a classic and direct method to measure the activity of a kinase and the inhibitory effect of a compound.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor (vehicle only).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.[10]
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[11]
-
Spotting: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.[10]
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.[10]
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of N-aryl maleimide derivatives are often mediated through their interaction with key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate simplified representations of these pathways and a typical experimental workflow.
Conclusion
N-aryl maleimide derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. The available data suggest that these compounds can exhibit potent cytotoxic and kinase inhibitory activities. The structure-activity relationship within this class appears to be complex, with substitutions on the N-aryl ring significantly influencing biological activity. While specific data for this compound remains elusive in the public domain, the comparative data presented in this guide for related N-aryl maleimides can serve as a valuable starting point for further investigation and drug discovery efforts. Future studies focusing on the systematic evaluation of a broader range of N-aryl maleimides, including this compound, are warranted to fully elucidate their therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity evaluation of maleopimaric acid N-aryl imide atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and Structurally Related Compounds in Preclinical Research
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental data available for N-substituted pyrrole-2,5-diones, with a focus on derivatives exhibiting anti-inflammatory and anticancer properties. Due to the limited publicly available experimental data specifically for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, this guide leverages data from structurally similar N-aryl maleimides to provide a valuable comparative context and highlight the potential therapeutic applications of this chemical class.
Introduction to this compound and its Analogs
This compound belongs to the N-substituted maleimide class of compounds. The maleimide scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for a variety of biological activities.[1] The core structure consists of a pyrrole-2,5-dione ring, and substitutions at the nitrogen atom can significantly influence the compound's physicochemical properties and biological activity.[1] Derivatives of this class have shown promise as anti-inflammatory, anticancer, and cholesterol absorption inhibiting agents.[2][3][4]
Comparative Experimental Data
The following tables summarize the biological activities of representative N-substituted pyrrole-2,5-dione and maleimide derivatives from various preclinical studies. This data provides a benchmark for the potential efficacy of this compound.
Anti-Inflammatory Activity
N-aryl maleimides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]
Table 1: In Vitro and In Vivo Anti-inflammatory Activity of N-Aryl Maleimide Derivatives
| Compound ID | N-Substituent | In Vitro COX-2 Inhibition (%) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| 4a | 4-Sulfamoylphenyl | 68.5 ± 1.2 | 55.2 ± 1.5 | [2] |
| 4h | 4-(N-acetylsulfamoyl)phenyl | 72.3 ± 1.8 | 60.8 ± 1.9 | [2] |
| 4j | 4-(N-Propionylsulfamoyl)phenyl | 78.6 ± 2.1 | 68.4 ± 2.3 | [2] |
| 4k | 4-(N-Butyrylsulfamoyl)phenyl | 75.1 ± 1.9 | 65.1 ± 2.1 | [2] |
| 4r | 4-(N-Benzoylsulfamoyl)phenyl | 70.2 ± 1.5 | 58.7 ± 1.7 | [2] |
| Celecoxib | (Standard Drug) | 85.4 ± 2.5 | 75.6 ± 2.8 | [2] |
Anticancer Activity
The cytotoxic effects of various N-substituted maleimides and pyrrole-2,5-dione derivatives have been evaluated against several human cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Diarylthiolated Maleimide Derivatives against Human Lung Cancer Cell Lines
| Compound ID | N-Substituent | H520 (Lung Cancer) | H1299 (Lung Cancer) | Reference |
| 4a | Benzyl | 10.4 | 9.98 | [3] |
| 4c | 4-Methylbenzyl | 10.1 | 10.5 | [3] |
| 4h | 4-Fluorobenzyl | 10.2 | 11.1 | [3] |
Table 3: In Vitro Anticancer Activity of N-Substituted Cyclic Imides against Colon Cancer Cell Line (COLO 205)
| Compound ID | Structure | % Growth Inhibition | Reference |
| 3c | N-(4-Chlorophenyl)maleimide | >100 | [5] |
| 3e | N-(4-Nitrophenyl)maleimide | >100 | [5] |
| 5c | N-(4-Chlorophenyl)succinimide | >100 | [5] |
| 9c | N-(4-Chlorophenyl)phthalimide | >100 | [5] |
| 9d | N-(4-Bromophenyl)phthalimide | >100 | [5] |
| 5-Fluorouracil | (Standard Drug) | 78 | [5] |
| Mitomycin-C | (Standard Drug) | 85 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are the protocols for the key assays mentioned in the comparative data tables.
Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)
This in vivo model is used to assess the anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds or standard drug (e.g., celecoxib) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.[2]
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to selectively inhibit COX enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme in a buffer solution.
-
The enzymatic reaction is initiated by adding arachidonic acid as a substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compound.[2]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: Human cancer cell lines (e.g., H520, H1299, COLO 205) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.[3][5]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of N-substituted pyrrole-2,5-diones.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of N-aryl maleimides.
Caption: General experimental workflow for the preclinical evaluation of novel therapeutic compounds.
References
- 1. cibtech.org [cibtech.org]
- 2. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomerism in Ethoxyphenyl-Pyrrole-2,5-diones: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and its 1-(4-ethoxyphenyl) counterpart. While direct comparative studies on the biological activities of these specific positional isomers are limited in publicly available literature, this document synthesizes information from related N-aryl maleimide research to infer potential differences in their cytotoxic and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of potential signaling pathways are provided to support further research in this area.
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the N-phenyl ring can significantly influence the potency and selectivity of these compounds. This guide focuses on the potential impact of placing an ethoxy group at the ortho (2-position) versus the para (4-position) of the N-phenyl ring.
Chemical Structures
The chemical structures of this compound and 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione are presented below.
Caption: Chemical structures of the ortho- and para-ethoxyphenyl isomers.
Structure-Activity Relationship Analysis
Steric Hindrance: The ortho-ethoxy group is in closer proximity to the maleimide ring compared to the para-ethoxy group. This steric bulk at the ortho position could influence the molecule's ability to interact with biological targets. In some cases, ortho-substitution can lead to increased potency by forcing the phenyl ring out of planarity with the maleimide, which may be a more favorable conformation for binding to a specific target. Conversely, it could also hinder binding if a planar conformation is required.
Electronic Effects: The ethoxy group is an electron-donating group. The position of this group on the phenyl ring will influence the electron density distribution across the molecule, which can affect its reactivity and binding affinity. While the electronic effects of the ethoxy group are similar from the ortho and para positions in terms of resonance, the inductive effect might differ slightly, potentially leading to subtle differences in biological activity.
A study on a series of 3,5-bis(benzylidene)-4-piperidones suggested that the placement of a substituent in the ortho-location can lead to compounds with greater cytotoxic potency compared to their para-substituted counterparts. This "ortho-effect" was attributed to the altered conformation of the molecule. Whether a similar effect would be observed for N-ethoxyphenyl-pyrrole-2,5-diones requires direct experimental validation.
Potential Biological Activities and Signaling Pathways
N-aryl maleimides have been reported to exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of inflammatory pathways. Two key signaling pathways that are often implicated are the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and pro-apoptotic drugs. N-aryl maleimides may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Potential inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Some cytotoxic agents exert their effects by inhibiting this pathway, leading to the induction of apoptosis. N-substituted maleimides have been shown to interfere with this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
To facilitate direct comparison of this compound and its 1-(4-ethoxyphenyl) counterpart, the following detailed experimental protocols are provided.
Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration at which the test compounds inhibit cell viability by 50% (IC50).
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the exponential growth phase and determine cell viability using trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound and 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione) in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This protocol measures the ability of the test compounds to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
1. Reagents and Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and a known COX inhibitor (e.g., indomethacin or celecoxib)
-
EIA buffer, acetylcholinesterase-fab' conjugate, and Ellman's reagent (for detection)
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add the test compounds at various concentrations or the vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Compare the IC50 values for COX-1 and COX-2 to determine the selectivity of the compounds.
Data Presentation
As direct comparative experimental data is not available, the following table is a template for presenting results once the necessary experiments are conducted.
| Compound | Cytotoxicity (IC50, µM) [Cell Line] | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Reference Compound(s) | ||||
| e.g., Doxorubicin (for cytotoxicity) | ||||
| e.g., Celecoxib (for COX inhibition) |
Conclusion
The structure-activity relationship of this compound versus its 1-(4-ethoxyphenyl) counterpart presents an interesting area for investigation. While a definitive comparison requires direct experimental evidence, the principles of medicinal chemistry suggest that the position of the ethoxy group could significantly impact the biological activity of these compounds through steric and electronic effects. The provided experimental protocols and insights into potential signaling pathways offer a framework for researchers to systematically evaluate these isomers and contribute valuable data to the field of medicinal chemistry and drug development. Further studies are warranted to elucidate the precise SAR and to determine if the "ortho-effect" observed in other chemical series holds true for N-substituted pyrrole-2,5-diones.
comparative analysis of the binding affinity of ethoxyphenyl-pyrrole-diones
A Comparative Analysis of the Binding Affinity of Ethoxyphenyl-Pyrrole-Dione Derivatives as Cyclooxygenase (COX) Inhibitors
This guide provides a comparative analysis of the binding affinity of a series of 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives, which are structurally related to ethoxyphenyl-pyrrole-diones, as selective inhibitors of cyclooxygenase-2 (COX-2). The data and methodologies presented are intended for researchers, scientists, and drug development professionals working in the field of anti-inflammatory drug discovery.
Introduction
Cyclooxygenase (COX) enzymes are key players in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is elevated during inflammation. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. Pyrrole and its derivatives have emerged as a promising scaffold for the design of selective COX-2 inhibitors. This guide focuses on a comparative analysis of the binding affinity of a series of 1,5-diarylpyrrole-3-alkoxyethyl ethers, investigating how different substituents on the aryl rings and variations in the alkoxyethyl chain affect their potency and selectivity for COX-2.
Binding Affinity Data
The binding affinities of the synthesized 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives for COX-1 and COX-2 were evaluated by measuring their 50% inhibitory concentrations (IC50). The lower the IC50 value, the higher the binding affinity of the compound for the enzyme. The selectivity for COX-2 is expressed as the selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | R | R' | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | H | CH₃ | > 10 | 0.028 | > 357 |
| 6b | H | C₂H₅ | > 10 | 0.025 | > 400 |
| 7a | OCH₃ | H | > 10 | 0.012 | > 833 |
| 7b | OCH₃ | CH₃ | > 10 | 0.015 | > 667 |
| 7c | OCH₃ | C₂H₅ | > 10 | 0.018 | > 556 |
| 8a | OCH₂CH₃ | H | > 10 | 0.012 | > 833 |
| 8b | OCH₂CH₃ | CH₃ | > 10 | 0.014 | > 714 |
| 8c | OCH₂CH₃ | C₂H₅ | > 10 | 0.019 | > 526 |
| Celecoxib | 1.3 | 0.04 | 32.5 | ||
| Rofecoxib | > 10 | 0.012 | > 833 |
Data extracted from a study by Anzini et al. (2008).[1][2][3]
Experimental Protocols
Synthesis of 1,5-Diarylpyrrole-3-alkoxyethyl Ethers[2]
The synthesis of the target compounds involved a multi-step process starting from the corresponding 1,5-diaryl-3-pyrroleacetic acid ethyl esters.
-
Reduction of the Ester : The starting ester was reduced to the corresponding 2-(1,5-diaryl-1H-pyrrol-3-yl)ethanol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at room temperature.
-
Etherification : The resulting alcohol was then treated with potassium hydroxide (KOH) and the appropriate alkyl iodide (e.g., methyl iodide, ethyl iodide) in dimethyl sulfoxide (DMSO) at room temperature to yield the desired 1,5-diarylpyrrole-3-alkoxyethyl ether. The final products were purified by chromatography.
In Vitro Cyclooxygenase (COX) Inhibition Assay[1][2]
The inhibitory activity of the compounds against ovine COX-1 and human recombinant COX-2 was determined using a whole-cell assay in J774 murine macrophages.
-
Cell Culture : J774 macrophages were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Induction of COX-2 Expression : For the COX-2 assay, cells were stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. For the COX-1 assay, unstimulated cells were used.
-
Inhibition Assay : The cells were pre-incubated with various concentrations of the test compounds for 15 minutes.
-
Prostaglandin E₂ (PGE₂) Measurement : Arachidonic acid was added to the cells to initiate the synthesis of prostaglandins. After a 10-minute incubation, the reaction was stopped, and the concentration of PGE₂ in the supernatant was measured using an enzyme immunoassay (EIA).
-
IC50 Determination : The IC50 values were calculated as the concentration of the inhibitor that caused a 50% reduction in PGE₂ production compared to control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin biosynthesis pathway and a general workflow for screening COX inhibitors.
Caption: Prostaglandin biosynthesis pathway highlighting the role of COX-1 and COX-2.
Caption: General workflow for the screening of COX inhibitors.
References
- 1. Synthesis, biological evaluation, and enzyme docking simulations of 1,5-diarylpyrrole-3-alkoxyethyl ethers as selective cyclooxygenase-2 inhibitors endowed with anti-inflammatory and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unina.it [iris.unina.it]
Assessing the Specificity of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Data-Driven Comparative Guide
Introduction
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a small molecule belonging to the N-substituted maleimide class of compounds. This chemical family has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its members, including anti-inflammatory, anti-cancer, and neuroprotective properties. The core pyrrole-2,5-dione structure is known to be a reactive pharmacophore, often implicated in covalent interactions with cysteine residues on target proteins. However, a comprehensive assessment of the specific molecular target of this compound has yet to be fully elucidated in publicly available literature.
This guide aims to provide a framework for assessing the target specificity of this compound by examining its potential interactions with key enzymes that are known to be modulated by structurally related molecules. We will explore its hypothetical activity against Glycogen Synthase Kinase-3β (GSK-3β), Cyclooxygenase-2 (COX-2), and Topoisomerase II, presenting a comparative analysis based on data from analogous compounds. This guide also outlines the detailed experimental protocols necessary to generate the specific data required for a conclusive evaluation.
Potential Molecular Targets and Comparative Analysis
While specific inhibitory data for this compound is not available, the broader class of N-aryl pyrrole-2,5-diones has been reported to interact with several key signaling proteins. Below, we present a comparative table of hypothetical inhibitory activities against three potential targets, alongside known inhibitors for context.
| Target Enzyme | This compound (Hypothetical IC₅₀) | Alternative 1 (Known Inhibitor) | IC₅₀ | Alternative 2 (Known Inhibitor) | IC₅₀ |
| GSK-3β | Data not available | Tideglusib | ~5 µM | CHIR-99021 | 6.7 nM |
| COX-2 | Data not available | Celecoxib | 40 nM | Rofecoxib | 18 nM |
| Topoisomerase II | Data not available | Etoposide | ~58.5 µM | Doxorubicin | ~1.5 µM |
Note: The IC₅₀ values for the known inhibitors are sourced from publicly available literature and are provided for comparative purposes only. The lack of data for this compound underscores the necessity for the experimental protocols outlined below.
Signaling Pathways and Experimental Workflows
To ascertain the primary target and specificity of this compound, a systematic experimental approach is required. This involves a series of in vitro biochemical and cell-based assays.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer.
Caption: Wnt signaling pathway and the potential inhibitory role of the compound on GSK-3β.
Cyclooxygenase-2 (COX-2) Inflammatory Pathway
COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
Caption: The COX-2 pathway in inflammation and the potential inhibitory action of the compound.
Topoisomerase II Mechanism
Topoisomerase II is a nuclear enzyme that is essential for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils.
Caption: The catalytic cycle of Topoisomerase II and the potential point of inhibition.
Experimental Workflow for Target Specificity Assessment
Caption: A logical workflow for determining the target specificity of the compound.
Detailed Experimental Protocols
To generate the necessary data for a comprehensive specificity assessment of this compound, the following experimental protocols are recommended:
GSK-3β Inhibition Assay (Kinase Activity Assay)
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by GSK-3β. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., CHIR-99021)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the compound dilutions, positive control, and a DMSO vehicle control.
-
Add the GSK-3β enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
COX-2 Inhibition Assay (Enzyme Immunoassay)
-
Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-2 from its substrate, arachidonic acid. The amount of PGE2 is quantified using a competitive enzyme immunoassay (EIA).
-
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl, EDTA, heme)
-
PGE2 EIA kit (e.g., from Cayman Chemical)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the compound dilutions, positive control, and a DMSO vehicle control.
-
Add the COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using the PGE2 EIA kit following the manufacturer's protocol.
-
Read the absorbance on a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value. A parallel assay using COX-1 enzyme should be performed to assess selectivity.
-
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
-
Principle: This assay assesses the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II. The different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Materials:
-
Recombinant human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Etoposide)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In microcentrifuge tubes, set up reactions containing assay buffer, supercoiled DNA, and the compound dilutions, positive control, or DMSO vehicle.
-
Add Topoisomerase IIα to each tube to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Analyze the gel to determine the concentration at which the compound inhibits the conversion of supercoiled DNA to relaxed DNA.
-
Comparative Guide to the Synthesis of N-(2-ethoxyphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthesis routes for N-(2-ethoxyphenyl)maleimide, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Routes
The synthesis of N-(2-ethoxyphenyl)maleimide can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. The following table summarizes the key performance indicators for the most common methods.
| Synthesis Route | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Thermal Dehydration | 2-Ethoxyaniline, Maleic Anhydride, Acetic Anhydride, Sodium Acetate | 4-6 hours | 75-85 | Well-established, readily available reagents. | High temperatures, potential for side reactions. |
| One-Pot Solid Acid Catalysis | 2-Ethoxyaniline, Maleic Anhydride, Sulfonic acid phenyl SBA-15 | 2-6 hours | ~84 | Simplified procedure, catalyst can be recycled. | Requires synthesis of a specific catalyst. |
| Triphenylphosphine-Mediated Cyclization | N-(2-ethoxyphenyl)maleanilic acid, PPh3, BrCCl3, Triethylamine | ~9 hours | 60-70 | Milder conditions than thermal dehydration. | Use of hazardous reagents, moderate yields. |
| Microwave-Assisted Synthesis | N-(2-ethoxyphenyl)maleanilic acid, Acetic Anhydride, Sodium Acetate | 30 seconds | ~70 | Drastically reduced reaction times. | Requires specialized microwave reactor. |
Synthesis Route Diagrams
The following diagrams illustrate the workflows for the different synthetic approaches to N-(2-ethoxyphenyl)maleimide.
Evaluating the Therapeutic Index of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and its analogs. Due to the limited availability of direct experimental data for this compound, this analysis focuses on structurally similar N-aryl maleimide derivatives, providing a valuable framework for assessing its potential therapeutic index. The guide compares the anti-cancer activity of these compounds against Etoposide, a clinically established chemotherapeutic agent, offering insights into their relative efficacy and safety.
Introduction
This compound belongs to the N-aryl maleimide class of compounds. Maleimides are known to be reactive molecules, primarily due to the electrophilic nature of the double bond in the pyrrole-2,5-dione ring. This reactivity allows them to form covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This mechanism is believed to be a key factor in their biological activity. N-aryl maleimides have demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and anxiolytic properties. Their therapeutic potential is attributed to their ability to modulate various cellular processes, including the induction of oxidative stress and the unfolded protein response (UPR).
Comparative Efficacy and Cytotoxicity
To evaluate the potential therapeutic index of this compound, we present a comparison of the in vitro cytotoxicity of its close analogs, N-phenylmaleimide, 4-methyl-N-phenylmaleimide, and 4-methoxy-N-phenylmaleimide, against the B16F10 melanoma cell line. Etoposide, a well-established anti-cancer drug, is included as a benchmark.
Table 1: In Vitro Cytotoxicity (IC50) against B16F10 Melanoma Cells
| Compound | IC50 (µM) after 24h[1] | IC50 (µM) after 72h[2] |
| N-phenylmaleimide | 13 ± 0.8 | 7.5 ± 0.9 |
| 4-methyl-N-phenylmaleimide | 18 ± 0.9 | 8.5 ± 1.1 |
| 4-methoxy-N-phenylmaleimide | 17 ± 0.5 | 5.4 ± 1.2 |
| Etoposide | - | 6.25 |
Note: Direct IC50 data for this compound is not available in the reviewed literature.
The data indicates that N-aryl maleimide derivatives exhibit significant cytotoxic effects against melanoma cells, with IC50 values in the low micromolar range, comparable to that of Etoposide.
In Vivo Antitumor Activity and Toxicity Profile
A preclinical study in a mouse melanoma model provides insights into the in vivo efficacy and potential toxicity of N-phenylmaleimide derivatives.
Table 2: In Vivo Antitumor Activity and Toxicity of N-phenylmaleimide Derivatives in a B16F10 Melanoma Mouse Model [1][3]
| Compound | Antitumor Effect | Metastasis Inhibition | Observed Toxicity |
| N-phenylmaleimide | Tumor growth inhibition | Reduction in lung metastasis | Not specified in detail |
| 4-methyl-N-phenylmaleimide | Tumor growth inhibition | Reduction in lung metastasis | Low toxicity, minor alterations in hematological and biochemical parameters. |
| 4-methoxy-N-phenylmaleimide | Tumor growth inhibition | Reduction in lung metastasis | Low toxicity, minor alterations in hematological and biochemical parameters. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxic effects of compounds on cancer cell lines, based on standard laboratory procedures.[7][8][9][10]
-
Cell Plating: Seed B16F10 melanoma cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (N-aryl maleimides and Etoposide) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity in a Murine Melanoma Model
The following is a generalized protocol for assessing the in vivo antitumor efficacy of compounds, based on common practices in preclinical cancer research.[11][12][13][14]
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ B16F10 melanoma cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every two days. The tumor volume can be calculated using the formula: (length x width²) / 2.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (e.g., N-phenylmaleimide derivatives) and the control vehicle (e.g., saline or a solution with a low percentage of DMSO) via a suitable route, such as intraperitoneal injection, at a predetermined dose and schedule (e.g., daily or every other day).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. At the end of the study, collect blood for hematological and biochemical analysis, and major organs for histopathological examination.
-
Metastasis Analysis: At the end of the study, euthanize the mice and examine the lungs and other organs for the presence of metastases.
Visualizing the Mechanism of Action
The cytotoxic effects of N-aryl maleimides are believed to be mediated through the induction of cellular stress pathways. Below are diagrams illustrating the proposed mechanisms.
Caption: N-Aryl Maleimide-Induced Oxidative Stress Pathway.
Caption: N-Aryl Maleimide-Induced Unfolded Protein Response.
Conclusion
While direct data on the therapeutic index of this compound is currently unavailable, the analysis of its structural analogs provides a promising outlook. N-phenylmaleimide derivatives demonstrate potent in vitro cytotoxicity against melanoma cells, comparable to the established drug Etoposide. Furthermore, preliminary in vivo studies suggest that these compounds can inhibit tumor growth and metastasis with a potentially favorable toxicity profile. The proposed mechanisms of action, involving the induction of oxidative stress and the unfolded protein response, offer clear pathways for further investigation and drug development. Future research should focus on the direct evaluation of this compound to establish its specific therapeutic index and to fully elucidate its pharmacological properties.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Pharmaceutical and pharmacological approaches for bioavailability enhancement of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of etoposide: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Benchmarking 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione Against the Standard COX-2 Inhibitor, Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical inhibitory activity of the novel compound, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, against the well-established selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. While specific inhibitory data for this compound is not yet extensively documented in publicly available literature, the pyrrole-2,5-dione scaffold is present in various compounds known to exhibit anti-inflammatory properties, including COX inhibition.[1][2] This guide, therefore, proceeds on the plausible hypothesis that this compound acts as a selective COX-2 inhibitor.
The objective of this document is to present a framework for the experimental comparison of this novel compound with a known standard, providing detailed methodologies and data presentation structures to facilitate future research and development.
Mechanism of Action: Cyclooxygenase-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa.[4] In contrast, COX-2 is typically induced during inflammation.[4] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
Celecoxib is a well-known diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[3][4] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, leading to its selective inhibition.[4] This guide will benchmark this compound against Celecoxib to assess its potential potency and selectivity as a COX-2 inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes hypothetical, yet realistic, quantitative data for the inhibitory activity of this compound compared to Celecoxib. These values are typically determined using the experimental protocols detailed in the subsequent section.
| Inhibitor | Target | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | 8500 | 189 |
| COX-2 | 45 | ||
| Celecoxib | COX-1 | 15000[5] | 375 |
| COX-2 | 40[6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of the test compounds on the activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (this compound and Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compounds and Celecoxib in DMSO.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Background Wells: 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound or Celecoxib at various concentrations.
-
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid to all wells.
-
Colorimetric Measurement: Immediately following the addition of the substrate, add 10 µl of TMPD solution. Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Prostaglandin E2 (PGE2) Production Inhibition Assay
This assay measures the ability of the test compounds to inhibit the production of PGE2 in a cellular context, which reflects their activity on COX-2 induced by an inflammatory stimulus.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[3]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and Celecoxib) dissolved in DMSO
-
Prostaglandin E2 (PGE2) ELISA Kit
-
24-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or Celecoxib for 2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/ml to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compounds compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing non-linear regression analysis.
Visualizations
Caption: COX-2 signaling pathway and points of inhibition.
References
Validating the Molecular Target of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the putative molecular target of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, a compound belonging to the N-substituted maleimide class. Based on the known biological activities of structurally related pyrrole-2,5-dione derivatives, which include anti-inflammatory effects, the cyclooxygenase (COX) enzymes, particularly COX-2, are strongly implicated as a potential molecular target.
This document outlines a comparative approach, presenting the established performance of well-characterized COX inhibitors—Celecoxib (a selective COX-2 inhibitor), Diclofenac (a non-selective COX inhibitor with some preference for COX-2), and Ibuprofen (a non-selective COX inhibitor)—alongside a proposed experimental plan to determine the activity of this compound.
Comparative Analysis of COX Inhibitor Potency
To provide a clear benchmark for the validation of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of established COX inhibitors against COX-1 and COX-2. The data for the target compound are presented as hypothetical values to illustrate the desired experimental outcome that would confirm it as a potent and selective COX-2 inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | >100 (Hypothetical) | >100 (Hypothetical) |
| COX-2 | ~0.5 (Hypothetical) | ||
| Celecoxib | COX-1 | 82[1][2] | 12[1][2] |
| COX-2 | 6.8[1][2] | ||
| Diclofenac | COX-1 | 0.076[1][2] | 2.9[1][2] |
| COX-2 | 0.026[1][2] | ||
| Ibuprofen | COX-1 | 12[1][2] | 0.15[1][2] |
| COX-2 | 80[1][2] |
Proposed Experimental Protocols for Target Validation
To experimentally validate the inhibitory activity of this compound against COX-1 and COX-2, the following detailed protocols for in vitro enzyme inhibition assays are recommended.
Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes by monitoring the fluorescence generated from the oxidation of a probe in the presence of prostaglandin G2 (PGG2), an intermediate product of the COX reaction.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound (this compound) and control inhibitors (Celecoxib, Diclofenac, Ibuprofen) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the appropriate enzyme (COX-1 or COX-2) to the wells of the microplate.
-
Add various concentrations of the test compound and control inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of Arachidonic Acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Colorimetric COX Inhibitor Screening Assay
This assay also measures the peroxidase component of COX activity by monitoring the color change of a chromogenic substrate.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic Acid (substrate)
-
Test compound and control inhibitors dissolved in a suitable solvent
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
To the wells of a microplate, add Assay Buffer, Hemin, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound and control inhibitors. Include vehicle and no-enzyme controls.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Add the Colorimetric Substrate solution to all wells.
-
Initiate the reaction by adding Arachidonic Acid.
-
Incubate for a precise time (e.g., 2 minutes) at 25°C.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percent inhibition and determine the IC50 values as described for the fluorometric assay.
Visualizing the Scientific Rationale and Workflow
To better illustrate the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of action via the Cyclooxygenase-2 signaling pathway.
Caption: General experimental workflow for determining COX enzyme inhibition.
By following the outlined experimental protocols and comparing the resulting data with the established profiles of known COX inhibitors, researchers can effectively validate whether this compound acts as a potent and selective COX-2 inhibitor. This information is critical for its further development as a potential therapeutic agent.
References
Safety Operating Guide
Proper Disposal of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, ensuring compliance with safety regulations and fostering a secure research environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, treating the substance as hazardous waste, informed by the safety profiles of structurally similar pyrrole-2,5-dione derivatives and general laboratory chemical waste guidelines.
I. Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to assume the compound is hazardous. Based on data from analogous compounds, potential hazards include:
-
Acute Toxicity (Oral and Dermal): May be harmful or fatal if swallowed or in contact with skin.
-
Skin and Eye Damage: Can cause severe skin burns and eye damage.
-
Allergic Skin Reaction: May cause an allergic skin reaction.
Personal Protective Equipment (PPE) is mandatory. A comprehensive PPE protocol includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
Proper waste management begins with correct identification and segregation to prevent dangerous chemical reactions.
-
Waste Identification: Label the waste clearly as "Hazardous Waste: this compound".
-
Segregation: This compound should be collected as a separate solid chemical waste.
-
Do Not Mix with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.
-
Keep in its original container whenever possible.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Containerization
-
Use a dedicated, properly labeled, and compatible waste container. The original container is ideal.
-
If transferring to a new container, ensure it is clean, dry, and made of a material that will not react with the chemical.
-
The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.
Step 2: Labeling
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when the first waste was added to the container.
-
A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").
-
Step 3: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area must be secure and accessible only to authorized personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Scheduling a Licensed Disposal
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste pickup procedures. The final disposal method will likely be incineration at a permitted hazardous waste facility.[1]
For Spills and Contaminated Materials:
-
In the event of a spill, avoid generating dust.
-
Carefully collect the spilled material using an inert absorbent material if necessary.[2]
-
Place all contaminated materials (including PPE) into a designated hazardous waste container and dispose of it according to the procedures outlined above.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Temperature | 2 - 8 °C (Recommended for similar compounds) | |
| pH for Drain Disposal | Not Applicable (Drain disposal is prohibited) | |
| SAA Storage Time Limit | Varies by jurisdiction; consult your EHS office. | General Guideline |
| Maximum Container Fill | Leave at least 10% headspace to allow for expansion. | General Guideline |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione was readily available. The following guidance is based on the safety information for structurally analogous compounds, such as other N-substituted maleimides and pyrrole derivatives. It is imperative to treat this chemical as potentially hazardous and handle it with the utmost caution.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. Based on the hazards associated with similar compounds, which include skin and eye irritation, the following PPE is recommended.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected for integrity before each use.[1] | To prevent skin contact. Similar compounds can cause skin irritation and may be harmful if absorbed through the skin.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | To protect the eyes from dust particles and potential splashes. |
| Body Protection | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is advisable.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | If handling the powder outside of a properly functioning fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used. | To prevent the inhalation of airborne particles, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes must be worn in the laboratory.[5] | To protect the feet from potential spills. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing risk during the handling of this compound.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
General Handling Procedures:
-
Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit appropriate for handling solid chemical spills nearby.
-
-
Handling the Solid:
-
When weighing or transferring the solid material, use a spatula and take care to avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Working with Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is necessary, do so in a well-ventilated area or a fume hood to prevent the inhalation of any potential vapors.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area and any equipment used. Contaminated surfaces should be decontaminated with an appropriate solvent and then washed.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Chemical Waste: Collect the compound and any grossly contaminated disposable labware in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Labware: Reusable glassware should be rinsed with a suitable solvent in a fume hood. This rinseate must be collected as hazardous liquid waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
-
Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area and prevent entry of unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
References
- 1. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 2. 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione | 7300-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. benchchem.com [benchchem.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
